Vps34-IN-3
Description
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(2R,6S)-11-[(3R)-3-methylmorpholin-4-yl]-1,7,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-dien-8-one |
InChI |
InChI=1S/C14H20N4O2/c1-9-8-20-6-5-17(9)13-7-12-14(19)15-10-3-2-4-11(10)18(12)16-13/h7,9-11H,2-6,8H2,1H3,(H,15,19)/t9-,10+,11-/m1/s1 |
InChI Key |
LQBRZKIUSVUXJP-OUAUKWLOSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NN3[C@@H]4CCC[C@@H]4NC(=O)C3=C2 |
Canonical SMILES |
CC1COCCN1C2=NN3C4CCCC4NC(=O)C3=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Vps34 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a pivotal role in fundamental cellular processes including autophagy and endosomal trafficking.[1][2] By catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), Vps34 orchestrates the recruitment of effector proteins that regulate membrane dynamics.[2][3] Given its central role in cellular homeostasis, dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[4][5] This guide provides an in-depth technical overview of the mechanism of action of selective Vps34 inhibitors, using publicly available data on well-characterized compounds such as VPS34-IN-1, PIK-III, and SAR405 as representative examples.
Core Mechanism of Action
Selective Vps34 inhibitors are small molecules designed to specifically target and inactivate the catalytic activity of the Vps34 kinase.[2][4] The primary mechanism of action for these inhibitors is competitive inhibition at the ATP-binding pocket of the Vps34 kinase domain.[6][7] By occupying this site, the inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of PI to PI(3)P.[2][4] This targeted inhibition leads to a rapid reduction in cellular PI(3)P levels, which in turn disrupts downstream signaling pathways dependent on this lipid second messenger.[8]
The specificity of these inhibitors for Vps34 over other PI3K classes and protein kinases is a critical aspect of their design and therapeutic potential.[4] This selectivity is achieved by exploiting subtle structural differences in the ATP-binding pocket of Vps34 compared to other kinases.[7][9] Crystallographic studies have revealed that the adenine-binding pocket of Vps34 is more constricted than that of Class I PI3Ks, a feature that has been leveraged in the rational design of highly selective inhibitors.[7][9]
Quantitative Data on Vps34 Inhibitors
The potency of Vps34 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following table summarizes key quantitative data for several well-characterized Vps34 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| SAR405 | 1.2 | - | A highly potent and selective Vps34 inhibitor.[6] |
| VPS34-IN-1 | 25 | - | A potent and highly selective inhibitor of Vps34.[1][6] |
| PIK-III | 18 | - | Exhibits at least 100-fold selectivity for Vps34 over other PI3Ks.[6] |
| Compound 19 (PIK-III analogue) | 15 | 25 | A potent and selective inhibitor with good oral bioavailability.[10][11] |
| Autophinib | 19 | 40-90 | An ATP-competitive inhibitor of Vps34.[12] |
Signaling Pathways and Experimental Workflows
The inhibition of Vps34 has profound effects on two major cellular pathways: autophagy and endosomal trafficking. The following diagrams illustrate these pathways and a general workflow for characterizing Vps34 inhibitors.
Caption: Vps34 signaling in autophagy and endosomal trafficking.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VPS34 inhibitor 1 (Compound 19, PIK-III analogue) | PI3K | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Vps34-IN-3 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of Vps34 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a crucial role in intracellular vesicle trafficking processes, most notably autophagy and endocytosis.[1][2] Vps34 catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger that recruits effector proteins containing PI(3)P-binding domains (e.g., FYVE and PX domains) to specific membrane compartments.[1][3] Given its critical role in these fundamental cellular processes, Vps34 has emerged as a compelling therapeutic target for various diseases, including cancer and neurodegenerative disorders.[4][5] This has spurred the development of potent and selective small-molecule inhibitors of Vps34. This guide provides a detailed examination of the structure-activity relationship (SAR) of a prominent class of Vps34 inhibitors, often exemplified by compounds like Vps34-IN-1 and its analogs.
Vps34 Signaling Pathways
Vps34 functions within two main protein complexes, Complex I and Complex II, which dictate its specific cellular roles.[6][7]
-
Complex I , composed of Vps34, Vps15, Beclin 1, and Atg14L, is essential for the initiation of autophagy.[6][8]
-
Complex II , where Atg14L is replaced by UVRAG, is primarily involved in the endocytic pathway.[6][7]
The differential composition of these complexes allows for the independent regulation of autophagy and endosomal sorting.[6]
Structure-Activity Relationship of Vps34 Inhibitors
Medicinal chemistry efforts have led to the development of highly potent and selective Vps34 inhibitors.[9] The SAR exploration has focused on optimizing potency, selectivity against other lipid and protein kinases, and pharmacokinetic properties.
Quantitative SAR Data
The following tables summarize the biochemical potency and cellular activity of key Vps34 inhibitors and their analogs.
Table 1: Biochemical and Cellular Potency of Vps34 Inhibitors
| Compound | Vps34 IC50 (nM) | Cellular GFP-FYVE IC50 (µM) | Reference |
| Vps34-IN-1 (Compound 19) | 15 | 0.025 | [10] |
| PIK-III | - | - | [9] |
| SAR405 | 1.5 (KD) | - | [11] |
| 3-Methyladenine (3-MA) | - | - | [3] |
| Salvianolic acid A | 2460 | - | [5] |
| Ellagic acid | 3120 | - | [5] |
Data for PIK-III and 3-MA are mentioned qualitatively in the search results, but specific IC50 values were not provided in the snippets.
Table 2: Kinase Selectivity Profile of Vps34-IN-1 (Compound 19)
| Kinase | % Inhibition @ 1 µM |
| PI3Kα | <10 |
| PI3Kβ | <10 |
| PI3Kδ | <10 |
| PI3Kγ | <10 |
| mTOR | <10 |
This table is representative of the high selectivity mentioned in the text.[9][10] Specific percentage inhibition values for a broad panel were not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of Vps34 inhibitors.
Vps34 Biochemical Assay (Luminescence-based ATP Detection)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
-
Reaction Setup : Recombinant Vps34/Vps15 enzyme is incubated with the substrate, phosphatidylinositol (PI), in a buffer containing ATP and MgCl2. Test compounds are added at varying concentrations.
-
Incubation : The reaction is allowed to proceed at 30°C for a specified time, typically 30-60 minutes.
-
ATP Detection : A luciferase-based reagent (e.g., ADP-Glo™) is added. This reagent first quenches the kinase reaction and depletes the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][12]
Cellular Vps34 Inhibition Assay (GFP-FYVE Reporter)
This assay monitors the localization of a PI(3)P-binding protein to assess Vps34 activity in a cellular context.
-
Cell Line : A suitable cell line (e.g., U2OS) is transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and the FYVE domain, which specifically binds to PI(3)P.[9][13]
-
Compound Treatment : The transfected cells are treated with various concentrations of the Vps34 inhibitor for a defined period (e.g., 2 hours).[10]
-
Imaging : The subcellular localization of the GFP-FYVE probe is visualized using high-content imaging or fluorescence microscopy. In the presence of active Vps34, GFP-FYVE localizes to punctate endosomal structures. Inhibition of Vps34 leads to a diffuse cytosolic distribution of the probe.
-
Quantification and Analysis : The degree of puncta formation is quantified using image analysis software. The IC50 is determined by plotting the reduction in GFP-FYVE puncta against the inhibitor concentration.[14]
Autophagy Inhibition Assay (Western Blot for LC3 and p62)
This assay assesses the impact of Vps34 inhibition on the autophagy pathway.
-
Cell Culture and Treatment : Cells (e.g., DLD1) are treated with the Vps34 inhibitor for a specified duration (e.g., 24 hours).[10] Autophagy can be induced by starvation or treatment with an mTOR inhibitor like rapamycin.
-
Cell Lysis : Cells are lysed, and protein concentration is determined.
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against LC3 and p62, followed by a secondary antibody.
-
Analysis : The levels of LC3-II (the lipidated form of LC3, which correlates with autophagosome numbers) and p62 (an autophagy substrate that is degraded during autophagy) are quantified. Inhibition of Vps34 is expected to prevent the formation of LC3-II and lead to the accumulation of p62.[10]
Visualizations
Experimental Workflow for Vps34 Inhibitor Screening
Logical Flow of a Structure-Activity Relationship (SAR) Study
Conclusion
The development of potent and selective Vps34 inhibitors, such as Vps34-IN-1, has provided invaluable chemical tools to probe the physiological roles of this lipid kinase and has opened avenues for therapeutic intervention.[9] The structure-activity relationship for this class of inhibitors highlights the feasibility of achieving high potency and selectivity for the Vps34 ATP-binding site. Future efforts in this area will likely focus on further optimizing pharmacokinetic properties for in vivo applications and exploring the therapeutic potential of Vps34 inhibition in a range of human diseases.
References
- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Virtual Screening and Biological Evaluation of Natural Products as Novel VPS34 Inhibitors that Modulate Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Inhibition of Autophagy Initiation by Vps34 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Vps34-IN-3" is not a widely recognized denomination in peer-reviewed scientific literature. This guide will, therefore, focus on the principles of Vps34 inhibition using data from potent, selective, and well-characterized Vps34 inhibitors such as Vps34-IN-1 and SAR405, which are functionally representative of the requested compound class.
Executive Summary
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The initiation of autophagy is tightly regulated by a cascade of protein complexes, with the Class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar Protein Sorting 34), acting as a central player. Vps34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), a key lipid messenger that recruits downstream autophagy-related proteins to the site of autophagosome formation.[1][2] The development of specific inhibitors targeting Vps34 has provided powerful tools to dissect the mechanisms of autophagy and explore its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[3] This technical guide details the mechanism of action of Vps34 inhibitors, presents quantitative data on their efficacy, and provides detailed protocols for key experiments to assess their impact on autophagy initiation.
The Role of Vps34 in Autophagy Initiation
Vps34 is the sole member of the Class III PI3K family and is essential for the initiation of macroautophagy.[4][5] It exists in a multi-protein complex, most notably Complex I, which is critical for autophagy. This complex is composed of Vps34, the regulatory subunit Vps15 (p150), Beclin-1, and ATG14L. Upon induction of autophagy (e.g., by nutrient starvation or mTORC1 inhibition), the Vps34 complex is activated.[2] The kinase activity of Vps34 phosphorylates phosphatidylinositol (PI) on the 3'-hydroxyl group of the inositol ring, generating PI(3)P.[1][6] This localized production of PI(3)P on membranes, such as the endoplasmic reticulum, serves as a docking site for proteins containing PI(3)P-binding domains like FYVE and PX domains.[1][7] The recruitment of these effector proteins, including WIPI2, is a critical step for the nucleation and elongation of the phagophore, the precursor to the autophagosome.[2]
Mechanism of Action of Vps34 Inhibitors
Selective Vps34 inhibitors are typically ATP-competitive, small-molecule compounds that bind to the ATP-binding pocket within the kinase domain of Vps34.[3] This direct competition prevents the binding of ATP, thereby blocking the phosphorylation of PI to PI(3)P. By inhibiting the catalytic activity of Vps34, these compounds effectively halt the production of the essential PI(3)P signal required for the recruitment of downstream autophagy machinery.[1][3] Consequently, the formation of the autophagosome is arrested at its earliest stage, leading to a complete blockade of the autophagic flux.
Quantitative Data of Selective Vps34 Inhibitors
The potency of Vps34 inhibitors is typically determined through in vitro kinase assays, measuring the concentration of the inhibitor required to reduce Vps34 activity by 50% (IC50). The following table summarizes the biochemical potency of several well-characterized, selective Vps34 inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Vps34-IN-1 | Vps34 | ~25 | In vitro kinase assay | [8] |
| SAR405 | Vps34 | 1.2 | In vitro kinase assay | [8] |
| Autophinib | Vps34 | 19 | In vitro kinase assay | [8] |
| Vps34-PIK-III | Vps34 | 18 | In vitro kinase assay | [8] |
| PI3KD/V-IN-01 | Vps34 | 19 | ADP-Glo™ biochemical assay | [9] |
Key Experimental Protocols
Assessing the cellular and biochemical effects of Vps34 inhibitors requires a multi-faceted approach. Below are detailed protocols for essential assays.
In Vitro Vps34 Kinase Assay
This assay directly measures the enzymatic activity of Vps34 and the potency of inhibitors by quantifying the incorporation of radioactive phosphate into its lipid substrate, phosphatidylinositol (PI).
Methodology [1]
-
Liposome Preparation:
-
Dry down crude liver phosphatidylinositol (PI) under a stream of nitrogen.
-
Resuspend the lipid film in kinase assay buffer (e.g., 20 mM Tris/HCl, pH 7.4, 67 mM NaCl, 10 mM MnCl₂, 0.02% CHAPS, 1 mM DTT).
-
Create uniform liposomes by extrusion through a 100 nm filter membrane.
-
-
Kinase Reaction:
-
In a 40 µL reaction volume, combine the PI liposomes, recombinant Vps34/Vps15 complex (e.g., 50 ng), and the Vps34 inhibitor at various concentrations (or vehicle control).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mix of ATP (to a final concentration of 5 µM) and 3 µCi of [γ-³²P]ATP per reaction.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 500 µL of a chloroform/methanol/HCl mixture (100:200:3.5 by volume).
-
Add 150 µL of chloroform and 250 µL of 0.9% NaCl. Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the plate in a TLC chamber with an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water at 40:15:13:12:8 by volume).
-
Dry the plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled PI(3)P.
-
Quantify the signal intensity using densitometry.
-
Cellular Autophagic Flux Assay via Western Blotting
This assay measures the impact of Vps34 inhibition on the accumulation of key autophagy markers, LC3-II and p62/SQSTM1, providing a measure of autophagic flux.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MEFs) and allow them to adhere overnight.
-
Treat cells with the Vps34 inhibitor at the desired concentration for a specified time (e.g., 2-6 hours).
-
Include control groups: vehicle-treated, and treatments in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM, added for the last 2 hours of the experiment).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Immunodetection:
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities. Inhibition of Vps34 is expected to prevent the increase of LC3-II and cause an accumulation of p62, as its degradation via autophagy is blocked.
-
LC3 Puncta Formation Assay via Immunofluorescence
This microscopy-based assay visualizes the subcellular localization of LC3, a hallmark of autophagosome formation.
Methodology [3]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Induce autophagy (e.g., by starvation using EBSS) in the presence of the Vps34 inhibitor or vehicle control for 1-4 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell. A successful Vps34 inhibitor will prevent the formation of LC3 puncta even under autophagy-inducing conditions.
-
Conclusion
Inhibitors of Vps34 are indispensable research tools for elucidating the molecular machinery of autophagy initiation. By potently and selectively blocking the production of PI(3)P, these compounds provide a direct method to arrest autophagosome formation. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize the efficacy and mechanism of novel Vps34 inhibitors, furthering our understanding of autophagy and paving the way for new therapeutic strategies in a range of human diseases.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 5. stressmarq.com [stressmarq.com]
- 6. PI(3)P Mass ELISA - Echelon Biosciences [echelon-inc.com]
- 7. echelon-inc.com [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
Vps34 Inhibition and Its Impact on Phosphatidylinositol 3-Phosphate (PI3P) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Vps34 and PI3P Signaling
Vps34 is the sole member of the class III PI3K family and is evolutionarily conserved from yeast to mammals.[1] Its primary function is to phosphorylate the 3'-hydroxyl group of the inositol ring of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P).[1][2] This enzymatic activity is central to the regulation of intracellular membrane trafficking.
PI3P acts as a docking site for a variety of effector proteins containing specific PI3P-binding domains, such as the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains.[3] The recruitment of these effector proteins to specific membrane compartments is critical for:
-
Autophagy: The process of cellular self-digestion, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to the lysosome for degradation. Vps34, as part of Complex I (containing Vps15, Beclin-1, and Atg14L), is essential for the initiation and nucleation of the autophagosome.[4][5]
-
Endocytosis: The process by which cells internalize molecules from their external environment. Vps34, as part of Complex II (containing Vps15, Beclin-1, and UVRAG), is involved in the maturation of endosomes and the sorting of cargo within the endocytic pathway.[4][5]
Given its central role in these fundamental cellular processes, dysregulation of Vps34 activity has been implicated in numerous pathologies, making it an attractive target for drug development.
Mechanism of Action of Vps34 Inhibitors
Vps34 inhibitors are small molecules designed to specifically block the kinase activity of Vps34.[2] The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the Vps34 kinase domain, preventing the transfer of a phosphate group from ATP to PI.[2] This direct inhibition of Vps34's enzymatic function leads to a rapid reduction in the cellular levels of PI3P.[6]
The decrease in PI3P levels disrupts the recruitment of FYVE and PX domain-containing proteins to membranes, thereby impairing downstream processes like autophagy and endosomal trafficking. The specificity of these inhibitors for Vps34 over other classes of PI3Ks is a critical aspect of their utility as both research tools and potential therapeutic agents.
Quantitative Analysis of Vps34 Inhibitors
The potency and selectivity of Vps34 inhibitors are determined through a series of in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.
Table 1: In Vitro Potency of Representative Vps34 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Vps34-IN-1 | Vps34 | ~25 | Radioactive Kinase Assay |
| SAR405 | Vps34 | 1.2 | Kinase Glo Assay |
| PIK-III | Vps34 | 18 | Biochemical Assay |
Data is compiled from publicly available research and may vary depending on the specific assay conditions.[6][7]
Table 2: Cellular Potency of a Representative Vps34 Inhibitor
| Inhibitor | Cellular Effect | IC50 (nM) | Cell Line | Assay Type |
| Vps34-IN-1 | Reduction of endosomal PI3P | ~100 | U2OS | GFP-2xFYVE Probe Dispersal |
This table provides an example of cellular potency. Values can vary significantly based on cell type, incubation time, and the specific cellular process being measured.
Experimental Protocols
In Vitro Vps34 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of Vps34 by quantifying the incorporation of radiolabeled phosphate into its substrate, phosphatidylinositol.
Materials:
-
Recombinant Vps34/Vps15 complex
-
Phosphatidylinositol (PI) liposomes
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Vps34 inhibitor (e.g., Vps34-IN-1)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:ammonia:water)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare PI liposomes by sonication or extrusion.
-
Set up kinase reactions in microcentrifuge tubes on ice. Each reaction should contain kinase assay buffer, PI liposomes, and the desired concentration of the Vps34 inhibitor (or DMSO as a vehicle control).
-
Add the recombinant Vps34/Vps15 complex to each reaction tube.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1M HCl).
-
Extract the lipids using a chloroform:methanol mixture.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the different phosphoinositides.
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PI3P.
-
Quantify the signal intensity of the PI3P spots to determine the level of Vps34 activity in the presence of the inhibitor.
Cellular PI3P Quantification by Immunofluorescence
This method visualizes the effect of a Vps34 inhibitor on cellular PI3P levels by monitoring the localization of a fluorescently tagged PI3P-binding probe. A reduction in punctate staining of the probe indicates a decrease in cellular PI3P.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged PI3P probe (e.g., GFP-2xFYVE or GFP-PX)
-
Cell culture medium and supplements
-
Vps34 inhibitor (e.g., Vps34-IN-1)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells expressing the fluorescent PI3P probe onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Vps34 inhibitor (or DMSO control) for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in 1% BSA for 30-60 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to quantify the dispersal of the fluorescent PI3P probe from punctate structures, which reflects the reduction in cellular PI3P levels.
Visualization of Vps34 Signaling Pathways
The following diagrams illustrate the core components and relationships within the Vps34 signaling pathways.
Caption: Vps34 Complex I in Autophagy Initiation.
Caption: Vps34 Complex II in Endosomal Trafficking.
Caption: Experimental Workflow for Vps34 Inhibitor Analysis.
Conclusion
Vps34 is a pivotal enzyme in the production of the signaling lipid PI3P, which is indispensable for the regulation of autophagy and endocytosis. The development of potent and selective Vps34 inhibitors has provided invaluable tools for dissecting the intricate roles of PI3P in cellular physiology and pathology. This technical guide has outlined the mechanism of Vps34 inhibition, presented quantitative data for representative inhibitors, and provided detailed experimental protocols for assessing their impact on PI3P production. While specific data for Vps34-IN-3 remains elusive in public literature, the principles and methodologies described herein are broadly applicable to the characterization of any Vps34 inhibitor. The continued investigation into Vps34 and its inhibitors holds great promise for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Elevating PI3P drives select downstream membrane trafficking pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3P-dependent regulation of cell size and autophagy by phosphatidylinositol 5-phosphate 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Vps34 Inhibition: A Technical Guide to Modulated Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a critical role in cellular homeostasis.[1][2] It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger primarily localized to endosomal and lysosomal membranes.[1][3][4] This localized production of PI(3)P is essential for the regulation of two fundamental cellular processes: autophagy and endosomal trafficking.[1][5][6]
Vps34 functions within two distinct protein complexes: Complex I, which is crucial for the initiation of autophagy, and Complex II, which regulates endocytic sorting and trafficking.[5][6][7] Given its central role in these pathways, dysregulation of Vps34 activity has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[1][7] Consequently, Vps34 has emerged as a promising therapeutic target, leading to the development of potent and selective small molecule inhibitors.
This technical guide provides an in-depth overview of the cellular pathways modulated by Vps34 inhibitors, with a focus on the well-characterized compound Vps34-IN-1 . It is important to note that the user's query for "Vps34-IN-3" did not yield specific results, and it is presumed to be a typographical error for the widely studied Vps34-IN-1 or a general reference to Vps34 inhibitors. This document will summarize key quantitative data, detail relevant experimental methodologies, and provide visual representations of the core signaling pathways affected by Vps34 inhibition.
Core Cellular Pathways Modulated by Vps34 Inhibition
Treatment with Vps34 inhibitors, such as Vps34-IN-1 and PIK-III, leads to a rapid and potent depletion of cellular PI(3)P pools. This has profound consequences on the two primary Vps34-regulated pathways: autophagy and endosomal trafficking.
Inhibition of Autophagy
Autophagy is a catabolic process responsible for the degradation and recycling of cellular components.[1][4] Vps34, as part of Complex I, is essential for the initiation of autophagy, where it generates the PI(3)P necessary for the formation of the autophagosome.[1][4][7]
Vps34 inhibitors directly block this initial step, leading to a cessation of autophagosome formation.[4] This is experimentally observed through several key readouts:
-
Inhibition of LC3 Lipidation: During autophagy, the microtubule-associated protein light chain 3 (LC3) is converted from its cytosolic form (LC3-I) to a lipidated, membrane-bound form (LC3-II). Vps34 inhibition prevents this conversion.[8]
-
Accumulation of Autophagy Substrates: Proteins that are normally degraded by autophagy, such as p62/SQSTM1, accumulate in cells treated with Vps34 inhibitors.[8]
-
Stabilization of Autophagy Receptors: Other autophagy receptors like NCOA4, NBR1, and NDP52 also show increased levels upon Vps34 inhibition.[8]
The inhibitory effect of these compounds on autophagy has been demonstrated in various cell types, including cancer cells, where it can enhance the efficacy of other anti-cancer agents.[7][9]
Disruption of Endosomal Trafficking and Signaling
Vps34 Complex II is localized to early endosomes and is critical for their maturation and for the sorting of cargo.[1][7] Inhibition of Vps34 leads to a rapid dispersal of PI(3)P from endosomal membranes.[3] This has significant downstream consequences, most notably on the activity of the serum- and glucocorticoid-regulated kinase 3 (SGK3).
SGK3 is a protein kinase that contains an N-terminal Phox homology (PX) domain, which specifically binds to PI(3)P.[3] This binding is essential for the localization of SGK3 to endosomes and for its subsequent activation through phosphorylation.[3] Treatment with Vps34-IN-1 causes a rapid, dose-dependent reduction in SGK3 phosphorylation and activity.[3][10][11] This effect is observed within minutes of inhibitor treatment.[3][11]
The Vps34-SGK3 signaling axis has been implicated in the regulation of various cellular processes, and its disruption may contribute to the anti-proliferative effects of Vps34 inhibitors.
Modulation of the mTORC1 Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Vps34 has been shown to play a role in mTORC1 signaling, particularly in response to amino acid availability.[9] Vps34-IN-1 has been reported to impair mTORC1 signaling in certain cellular contexts, such as in acute myeloid leukemia (AML) cells.[9]
Quantitative Data on Vps34 Inhibitors
The following tables summarize key quantitative data for commonly used Vps34 inhibitors.
| Inhibitor | IC50 (Vps34) | Selectivity Notes | Reference(s) |
| Vps34-IN-1 | ~25 nM | Highly selective over Class I and Class II PI3Ks. | [10][12] |
| PIK-III | 18 nM | Selective for Vps34. | [8] |
| SAR405 | 1.2 nM | Highly selective; not active against Class I, Class II PI3Ks, or mTOR at concentrations up to 10 µM. | [13] |
| VPS34 inhibitor 1 | 15 nM | A potent and selective PIK-III analogue. | [14] |
| Experimental Observation | Vps34 Inhibitor | Concentration(s) | Effect | Reference(s) |
| SGK3 Phosphorylation | Vps34-IN-1 | 1 µM | ~50-60% loss within 1 minute. | [3][11] |
| SGK3 Activity | Vps34-IN-1 | 0.1 µM, 1 µM | ~40% and ~60% reduction, respectively. | [10] |
| Endosomal PtdIns(3)P Levels | Vps34-IN-1 | 0.01, 0.1, 1 µM | Dose-dependent dispersal within 1 minute. | [3][10] |
| LC3 Lipidation | Vps34-PIK-III | 1, 5, 10 µM (24h) | Inhibition observed in DLD1 cells. | [8] |
| Expression of Stemness Genes in HCC cells | Vps34-PIK-III | 5 µM (24h) | Significant decrease. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of studies on Vps34 inhibition. Below are outlines of key experimental protocols.
In Vitro Vps34 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Vps34.
-
Reagents: Recombinant Vps34/Vps15 complex, PtdIns substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), kinase assay buffer, and the test inhibitor.
-
Procedure: a. The Vps34/Vps15 complex is incubated with the PtdIns substrate and varying concentrations of the inhibitor. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the lipids are extracted. e. The phosphorylated product, PI(3)P, is separated by thin-layer chromatography (TLC). f. The amount of radiolabeled PI(3)P is quantified using autoradiography or a phosphorimager to determine the IC50 value of the inhibitor.
Cellular Autophagy Assay (LC3 Immunoblotting)
This method assesses the impact of Vps34 inhibition on autophagosome formation by monitoring LC3 lipidation.
-
Cell Culture: Plate cells of interest and allow them to adhere.
-
Treatment: Treat cells with the Vps34 inhibitor at various concentrations and for different durations. Include positive (e.g., starvation) and negative (e.g., vehicle control) controls.
-
Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoblotting: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for LC3. e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Analyze the ratio of LC3-II to LC3-I or a loading control (e.g., actin). A decrease in this ratio indicates autophagy inhibition.
Analysis of Endosomal PI(3)P Levels
This technique visualizes the effect of Vps34 inhibition on the subcellular localization of PI(3)P.
-
Cell Line: Use a cell line stably expressing a fluorescently tagged PI(3)P biosensor, such as GFP-2xFYVE.
-
Cell Culture and Treatment: Plate the cells on glass-bottom dishes suitable for microscopy. Treat the cells with the Vps34 inhibitor.
-
Live-Cell Imaging: a. Mount the dish on a confocal microscope equipped with a live-cell imaging chamber to maintain temperature, CO₂, and humidity. b. Acquire images of the GFP-2xFYVE probe before and after the addition of the inhibitor. c. Observe the dispersal of the punctate GFP signal from endosomes, which indicates a reduction in PI(3)P levels.
-
Image Analysis: Quantify the change in the punctate fluorescence signal over time.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: Vps34 phosphorylates PtdIns to PI(3)P, leading to SGK3 activation. Vps34-IN-1 inhibits this process.
Caption: Vps34-IN-1 inhibits Vps34 Complex I, blocking autophagosome formation and substrate degradation.
References
- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation Mechanisms of the VPS34 Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
Vps34-IN-3 as a selective inhibitor of class III PI3K
An In-depth Technical Guide on Selective Inhibitors of Class III PI3K (Vps34)
A Note on Nomenclature: The specific inhibitor "Vps34-IN-3" is not prominently documented in the scientific literature. This guide will focus on the potent and selective Class III PI3K inhibitor, PIK-III (also known as Vps34-IN2), and provide comparative data for other well-characterized selective Vps34 inhibitors such as SAR405 and Vps34-IN-1 . This information is intended for researchers, scientists, and drug development professionals.
Introduction to Vps34: The Sole Class III PI3K
Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, a group of enzymes crucial for various cellular functions.[1] Vps34's primary role is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[2] This lipid second messenger is essential for initiating and regulating two fundamental cellular processes: autophagy and endosomal trafficking.[2][3] By producing localized pools of PI(3)P on membranes, Vps34 recruits effector proteins containing PI(3)P-binding domains (like FYVE and PX domains), which in turn mediate membrane dynamics, vesicle formation, and cargo sorting.[2] Given its central role in cellular homeostasis, dysregulation of Vps34 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[1]
Selective inhibitors are invaluable chemical tools to dissect the specific roles of Vps34, distinguishing its functions from those of other PI3K classes.[4][5] These compounds allow for acute, reversible inhibition of Vps34's kinase activity, enabling detailed studies of its downstream signaling pathways and cellular consequences.
Data Presentation: Quantitative Analysis of Vps34 Inhibitors
The following tables summarize the quantitative data for PIK-III and other key selective Vps34 inhibitors, providing a basis for comparison of their potency and selectivity.
Table 1: In Vitro Potency of Selective Vps34 Inhibitors
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| PIK-III | Vps34 | IC50 | 18 nM | [6][7][8] |
| SAR405 | Vps34 | IC50 | 1.2 nM | [9][10] |
| Vps34 | Kd | 1.5 nM | [9][11] | |
| Vps34-IN-1 | Vps34 | IC50 | ~25 nM | [9][12][13] |
Table 2: Selectivity Profile of Vps34 Inhibitors Against Other PI3K Isoforms
| Compound | Target | IC50 | Fold Selectivity (vs. Vps34) | Reference |
| PIK-III | PI3Kα | 3.96 µM | ~220-fold | [8] |
| PI3Kδ | 1.2 µM | ~67-fold | [8][14] | |
| PI3Kγ | 3.04 µM | ~169-fold | [8] | |
| SAR405 | Class I PI3Ks | >10 µM | >8300-fold | [9][11] |
| Class II PI3Ks | >10 µM | >8300-fold | [9][11] | |
| mTOR | >10 µM | >8300-fold | [9][11] | |
| Vps34-IN-1 | Class I PI3Ks | Not significantly inhibited | High | [5][12][13] |
| Class II PI3Ks | Not significantly inhibited | High | [5][12][13] |
Table 3: Cellular Activity of Selective Vps34 Inhibitors
| Compound | Cellular Assay | Cell Line | IC50 | Reference |
| SAR405 | GFP-FYVE relocalization | HeLa | 27 nM | [15] |
| Autophagosome formation (GFP-LC3) | HeLa | 419 nM | [10] | |
| PIK-III | Autophagy Inhibition | DLD1 cells | 1-10 µM (effective concentration) | [6][8] |
| Vps34-IN-1 | PtdIns(3)P level reduction | - | 0.01-1 µM (effective concentration) | [12] |
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: Vps34-mediated signaling pathway in autophagy initiation.
Caption: Experimental workflow for an in vitro Vps34 kinase assay.
Caption: Experimental workflow for LC3 Western blot analysis.
Experimental Protocols
In Vitro Vps34 Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to characterize selective Vps34 inhibitors.[16][17] It measures the transfer of a radiolabeled phosphate from ATP to the lipid substrate PI.
Materials:
-
Recombinant Vps34/Vps15 complex
-
Phosphatidylinositol (PI) liposomes (substrate)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl₂, 1 mM DTT)
-
Vps34 inhibitor (e.g., PIK-III)
-
Reaction termination solution (e.g., Chloroform:Methanol:HCl)
-
Silica TLC plates
-
TLC running buffer (e.g., Chloroform:Methanol:Ammonia:Water)
-
Phosphorimager or X-ray film for detection
Procedure:
-
Liposome Preparation: Prepare phosphatidylinositol (PI) liposomes by extrusion through a 100 nm filter to ensure a uniform substrate.[16]
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant Vps34/Vps15 complex (e.g., 50 ng), and the desired concentration of the Vps34 inhibitor (or DMSO as a vehicle control).[16]
-
Substrate Addition: Add the PI liposomes to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mix containing both non-radiolabeled ATP (e.g., 5 µM final concentration) and [γ-³²P]ATP (e.g., 3 µCi per reaction).[16]
-
Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.[17]
-
Termination: Stop the reaction by adding an acidic chloroform/methanol solution.[16]
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a silica TLC plate. Allow the spots to dry completely. Place the plate in a TLC chamber with the running buffer and allow the solvent front to migrate near the top of the plate.[18]
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled PI(3)P product.[18] The signal intensity is proportional to the kinase activity. Quantify the signal and plot the results against inhibitor concentration to determine the IC50 value.
Cellular Autophagy Assay: LC3 Western Blot
This protocol is a standard method to assess autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[19][20]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Vps34 inhibitor (e.g., PIK-III)
-
Complete cell culture medium and PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II)[20]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western blotting substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the Vps34 inhibitor at various concentrations for the desired time (e.g., 16-24 hours).[6][8] Include appropriate controls: a vehicle control (DMSO), a positive control for autophagy induction (e.g., starvation or an mTOR inhibitor), and a treatment group with a lysosomal inhibitor (e.g., chloroquine) to assess autophagic flux.[20]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in lysis buffer.[20] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[19]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a high-percentage SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[19]
-
Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Then, incubate with the HRP-conjugated secondary antibody (typically diluted 1:1000) for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
-
Analysis: Analyze the resulting bands. An accumulation of the faster-migrating LC3-II band relative to the loading control indicates an inhibition of autophagosome degradation or an induction of autophagosome formation. Comparing samples with and without a lysosomal inhibitor allows for the assessment of autophagic flux.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. glpbio.com [glpbio.com]
- 16. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [bio-protocol.org]
- 18. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 20. resources.novusbio.com [resources.novusbio.com]
Vps34-IN-3: A Technical Guide to a Potent and Selective Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vps34-IN-3 is a potent, selective, and orally bioavailable inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. As a critical regulator of autophagy and endosomal trafficking, Vps34 represents a key therapeutic target in various diseases, including cancer. This technical guide provides a comprehensive overview of the key literature and data available for this compound, with a focus on its biochemical and cellular activity, experimental protocols, and its impact on cellular signaling pathways.
Core Data Summary
Biochemical and Cellular Activity of this compound
This compound, also referred to as compound 5 in its primary publication, demonstrates high potency and selectivity for Vps34. The following tables summarize the key quantitative data for this compound and related Vps34 inhibitors for comparative analysis.
| Compound | Vps34 IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |
| This compound (Compound 5) | 15 | >10000 | >10000 | >10000 | >10000 | >10000 | [1] |
| PIK-III | 18 | >1000-fold selectivity | - | 1200 | - | - | [2] |
| SAR405 | 1.2 | >10000 | >10000 | >10000 | >10000 | >10000 | [2] |
| Vps34-IN-1 | 25 | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity | [3] |
Table 1: Biochemical activity of Vps34 inhibitors against Class I PI3Ks and mTOR.
| Compound | Cellular Vps34 IC50 (nM) (GFP-FYVE Assay) | Reference |
| This compound (Compound 5) | 110 | [1] |
| PIK-III | - | |
| SAR405 | - | |
| Vps34-IN-1 | ~100-1000 | [3] |
Table 2: Cellular activity of Vps34 inhibitors.
Pharmacokinetic Properties of this compound (in mice)
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 45 | [1] |
| Clearance (CL) (mL/min/kg) | 33 | [1] |
| Volume of Distribution (Vss) (L/kg) | 2.9 | [1] |
| Half-life (t1/2) (h) | 1.1 | [1] |
Table 3: Pharmacokinetic parameters of this compound in mice.
Signaling Pathways
Vps34 is a central component of the autophagy initiation complex. Its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P) on the surface of the phagophore. This accumulation of PI3P serves as a docking site for proteins containing PI3P-binding domains, such as WIPI2, which is essential for the recruitment of the ATG16L1 complex and subsequent lipidation of LC3, a key step in autophagosome formation. Inhibition of Vps34 by this compound blocks the production of PI3P, thereby halting the autophagic process at its initial stages.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Vps34 in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vacuolar protein sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family, is a pivotal enzyme that is evolutionarily conserved from yeast to mammals.[1][2] Its primary function is to phosphorylate phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate [PI(3)P], a key signaling lipid essential for regulating fundamental cellular processes.[3][4] Dysregulation of Vps34 activity is implicated in a range of human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, making it a significant target for drug development.[4][5] This guide provides an in-depth overview of Vps34's function, regulation, and the experimental methodologies used to study it.
Vps34: Structure and Core Complexes
Vps34 functions exclusively as part of larger multiprotein complexes, which dictates its subcellular localization and specific cellular role.[6] In mammalian cells, Vps34 forms two major, mutually exclusive heterotetrameric complexes: Complex I and Complex II.[4][7][8] Both complexes share a core trio of proteins: the catalytic subunit Vps34, the pseudokinase Vps15 (PIK3R4), and Beclin 1.[4]
-
Complex I (Autophagy-Specific): This complex is distinguished by the presence of Autophagy-Related protein 14 (ATG14L). It is primarily involved in the initiation of autophagy.[4][6]
-
Complex II (Endocytosis-Specific): This complex incorporates the UV radiation resistance-associated gene (UVRAG) protein instead of ATG14L and is critical for endosomal sorting and trafficking.[5][6]
This structural arrangement allows for the independent regulation of distinct cellular pathways controlled by PI(3)P.[6]
References
- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting VPS34 in autophagy: An update on pharmacological small-molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VPS34 complexes from a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation Mechanisms of the VPS34 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for VPS34 kinase activation by Rab1 and Rab5 on membranes. [repository.cam.ac.uk]
Methodological & Application
Application Notes: Using Vps34-IN-3 to Study Autophagy Flux
Audience: Researchers, scientists, and drug development professionals.
Introduction to Autophagy and Vps34
Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. It allows cells to remove damaged organelles, misfolded proteins, and invading pathogens by sequestering them in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Dysregulation of autophagy is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions.
A key initiator of autophagosome formation is the Class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 forms a complex with other proteins, including Beclin-1 and Atg14L, and catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P). This lipid product acts as a docking site on the phagophore (the precursor to the autophagosome), recruiting downstream effector proteins that are essential for membrane elongation and closure.
Vps34-IN-3 is a potent and selective inhibitor of Vps34. By targeting the kinase activity of Vps34, this compound effectively blocks the production of PI(3)P, thereby inhibiting autophagy at a very early stage. This specificity makes it an invaluable tool for dissecting the autophagic process and quantifying autophagic flux—the complete measure of autophagic degradation.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that binds to the kinase domain of Vps34, preventing the phosphorylation of its substrate, PI. The resulting depletion of PI(3)P at sites of autophagosome initiation blocks the recruitment of PI(3)P-binding proteins like WIPIs (WD-repeat protein interacting with phosphoinositides), which are necessary for the subsequent recruitment of the Atg12-Atg5-Atg16L1 complex and the lipidation of LC3 (the conversion of LC3-I to LC3-II). Consequently, phagophore formation and elongation are halted, leading to a complete blockade of autophagic flux.
Caption: Vps34 signaling pathway in autophagy initiation.
Quantitative Data for Vps34 Inhibitors
While "this compound" is used here, its properties can be represented by well-characterized, selective Vps34 inhibitors such as SAR405 and PIK-III. The following tables summarize their inhibitory concentrations and recommended working concentrations for cellular assays.
Table 1: Inhibitory Potency of Selective Vps34 Inhibitors
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| SAR405 | Vps34 | Biochemical (Kd) | 1.5 nM | [1] |
| Vps34 | Biochemical (IC50) | 1.2 nM | [2] | |
| Vps34 | Cellular (FYVE probe) | 27 - 42 nM | [2][3] | |
| PIK-III | Vps34 | Biochemical (IC50) | 18 nM | [4][5] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Compound | Assay | Cell Type | Recommended Concentration | Expected Outcome | Reference |
| SAR405 | Autophagy Inhibition | Pleural Mesothelioma Cells | 2.5 - 5.0 µM | Inhibition of LC3 processing | [6] |
| Autophagy Inhibition | HeLa, H1299 cells | ~1.0 µM | Blockade of autophagosome formation | ||
| PIK-III | Autophagy Inhibition | DLD1 cells | 1 - 10 µM | Inhibition of LC3 lipidation | [4] |
| Autophagy Inhibition | U2OS cells | 1 - 10 µM | Stabilization of p62 | [7] |
Experimental Design for Measuring Autophagy Flux
Autophagy is a dynamic process. An increase in autophagosome markers (like LC3-II) can mean either an induction of autophagy or a blockage in the final degradation step. Therefore, measuring autophagic flux is essential. This is achieved by comparing the levels of autophagy markers in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which blocks the degradation of autophagosomes.
When using this compound, the following experimental groups are critical:
-
Vehicle Control: Basal autophagy level.
-
This compound alone: Should decrease or abolish basal autophagy.
-
Lysosomal Inhibitor alone: Causes accumulation of LC3-II and p62, indicating the rate of basal flux.
-
This compound + Lysosomal Inhibitor: this compound blocks autophagosome formation upstream, so no LC3-II or p62 should accumulate, even with the lysosomal block. The levels should be similar to the this compound alone group.
Caption: Logical framework for interpreting autophagy flux experiments.
Experimental Protocols
The following are detailed protocols for the most common assays used to measure autophagy flux.
This method quantifies the levels of key autophagy-related proteins. LC3-II is a marker for autophagosomes, while p62 is a cargo receptor that is itself degraded by autophagy.[8]
Workflow Diagram
Caption: Western blot workflow for autophagy flux analysis.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells to be 60-70% confluent at the time of treatment.
-
Treat cells with this compound (e.g., 1-10 µM) and/or a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the desired time (e.g., 4-24 hours). The lysosomal inhibitor is typically added for the last 2-4 hours of the main treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) mixed with Laemmli sample buffer onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3B, mouse anti-p62, mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ. Normalize LC3-II and p62 levels to a loading control (e.g., β-actin or GAPDH).
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. This compound should block this accumulation.
-
This powerful imaging-based assay visually distinguishes between autophagosomes and autolysosomes, providing a qualitative and quantitative measure of flux.[9][10] The tandem reporter mCherry-EGFP-LC3 emits yellow fluorescence (merged red and green) in the neutral pH of autophagosomes. Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce red.
Methodology:
-
Cell Transfection and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect cells with the mCherry-EGFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.
-
Treat the cells as described in the Western Blot protocol (Vehicle, this compound, Lysosomal Inhibitor, Combination).
-
-
Cell Fixation and Mounting:
-
Wash cells once with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.
-
-
Confocal Microscopy and Image Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines for DAPI (blue), EGFP (green), and mCherry (red).
-
Capture multiple random fields of view for each condition.
-
Qualitative Analysis: Observe the changes in puncta color.
-
Control: Few yellow and red puncta.
-
This compound: Diffuse fluorescence, very few or no puncta.
-
Lysosomal Inhibitor: Accumulation of yellow puncta (autophagosomes) as fusion is blocked.
-
Combination: Diffuse fluorescence, similar to this compound alone.
-
-
Quantitative Analysis:
-
Use automated image analysis software (e.g., ImageJ, CellProfiler) to count the number of yellow (mCherry+EGFP+) and red (mCherry+EGFP-) puncta per cell.
-
Calculate the ratio of red to yellow puncta as a measure of autophagic flux. This compound treatment should result in a significant decrease in both puncta populations.
-
-
References
- 1. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mybiosource.com [mybiosource.com]
- 8. Autophagy and Proteases: Basic Study of the Autophagic Flux by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 9. 2.12. Monitoring autophagic flux by the tandem fluorescent‐tagged LC3 (mCherry‐GFP‐LC3B) [bio-protocol.org]
- 10. proteolysis.jp [proteolysis.jp]
Application Notes and Protocols: Vps34 Inhibitors in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The specific inhibitor "Vps34-IN-3" is not widely documented in peer-reviewed literature. These application notes, therefore, focus on well-characterized, potent, and selective Vps34 inhibitors such as Vps34-IN1 , SAR405 , and SB02024 , which are extensively used in cancer research and are considered representative of this inhibitor class.
Introduction: Vps34 as a Cancer Target
Vacuolar protein sorting 34 (Vps34), also known as phosphoinositide 3-kinase catalytic subunit type 3 (PIK3C3), is the sole member of the class III PI3K family. It plays a critical role in intracellular vesicle trafficking, primarily through the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P). This process is fundamental for the initiation of autophagy and for endosomal sorting.
In the context of cancer, autophagy is often a double-edged sword. While it can suppress tumor initiation, established tumors frequently hijack the autophagic machinery to survive metabolic stress, nutrient deprivation, and chemotherapy, thereby promoting their growth and resistance to treatment. By inhibiting Vps34, researchers can block autophagy, making cancer cells more vulnerable to stress and other therapeutic agents. This makes Vps34 a compelling target for anticancer drug development.[1]
Mechanism of Action
Vps34 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of Vps34. This binding action prevents the phosphorylation of PtdIns into PI3P. The depletion of PI3P on endosomal and autophagosomal membranes disrupts the recruitment of essential autophagy-related proteins, thereby blocking the formation of autophagosomes and halting the autophagic flux. This inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, ultimately sensitizing cancer cells to apoptosis or enhancing anti-tumor immune responses.[2]
Caption: Mechanism of Vps34 inhibition.
Applications in Cancer Research
Direct Anti-Tumor Activity and Chemosensitization
Pharmacological inhibition of Vps34 has been shown to reduce the growth of various cancer cell lines in vitro and in vivo, including breast, colorectal, and renal cancers.[3][4][5] By blocking the pro-survival autophagy pathway, Vps34 inhibitors can render cancer cells more susceptible to cytotoxic agents.
-
Combination with Tyrosine Kinase Inhibitors: In breast cancer models, the Vps34 inhibitor SB02024 significantly potentiated the cytotoxicity of sunitinib and erlotinib in both monolayer and 3D spheroid cultures.[3][6]
-
Combination with mTOR Inhibitors: The Vps34 inhibitor SAR405 acts synergistically with the mTOR inhibitor everolimus to reduce the proliferation of renal cancer cells.[5]
-
Overcoming Cisplatin Resistance: In urothelial carcinoma cells, cisplatin-resistant cells showed increased sensitivity to the Vps34 inhibitor SAR405, and combination treatment resensitized them to cisplatin.[7]
Enhancement of Anti-Tumor Immunity
A groundbreaking application of Vps34 inhibition is its ability to modulate the tumor microenvironment (TME). Inhibition of Vps34 can reprogram immunologically "cold" tumors (lacking immune cells) into "hot," inflamed tumors that are responsive to immunotherapy.[8]
The mechanism involves the Vps34i-mediated induction of pro-inflammatory chemokines, such as CCL5 and CXCL10, within the tumor. This chemokine release is driven by the activation of the cGAS-STING and STAT1/IRF7 signaling pathways.[8][9][10] The increased chemokine levels attract cytotoxic immune cells, including Natural Killer (NK) cells and CD8+ T cells, into the tumor bed, transforming the TME and making it more susceptible to immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-PD-L1.[8]
Caption: Vps34 inhibition enhances anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various Vps34 inhibitors across different assays and cell lines.
Table 1: In Vitro Biochemical and Cellular Activity of Vps34 Inhibitors
| Inhibitor | Target/Assay | IC50 / KD | Source |
|---|---|---|---|
| Vps34-IN1 | Vps34 (recombinant enzyme) | ~25 nM | [1][11] |
| SAR405 | Vps34 (recombinant enzyme) | 1.2 nM | [12] |
| SAR405 | Vps34 (KD) | 1.5 nM | [12][13][14] |
| SAR405 | Autophagosome Formation (GFP-FYVE) | 27 nM | [13] |
| SAR405 | Starvation-induced Autophagy (GFP-LC3) | 419 nM | [12][13] |
| SAR405 | mTORi-induced Autophagy (GFP-LC3) | 42 nM |[12][13] |
Table 2: Cellular Proliferation (IC50) of Vps34 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Source |
|---|---|---|---|---|
| SAR405 | RT-112 | Urothelial Carcinoma | 85 µM | [7] |
| SAR405 | RT-112 (Cisplatin-Resistant) | Urothelial Carcinoma | 10 µM |[7] |
Experimental Protocols
Protocol: Cell Viability Assay (e.g., Using CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of Vps34 inhibitors.[15]
Objective: To determine the IC50 value of a Vps34 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Vps34 inhibitor (e.g., Vps34-IN1) dissolved in DMSO
-
Sterile 96-well, opaque-walled culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate. Include wells for "no-cell" background control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the Vps34 inhibitor in complete medium. A common concentration range to test is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the Vps34 inhibitor or vehicle control (DMSO, typically ≤0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data to the vehicle control wells (defined as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[16]
-
Caption: Workflow for a cell viability assay.
Protocol: Western Blot for Autophagy Markers (LC3-I/II and p62)
Objective: To assess the inhibition of autophagic flux by monitoring the levels of LC3-II (a marker for autophagosomes) and p62/SQSTM1 (an autophagy substrate).[17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or Tubulin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates. Treat with the Vps34 inhibitor (e.g., 1 µM Vps34-IN1) for 6-24 hours. Include a vehicle control (DMSO). For a complete flux analysis, include conditions with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM for the last 4 hours) with and without the Vps34 inhibitor.[18]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel (a 12-15% gel is good for resolving LC3-I and LC3-II). Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities. Inhibition of Vps34 is expected to block the formation of LC3-II and lead to the accumulation of p62. The use of Bafilomycin A1 will confirm the block in autophagic flux.
Protocol: Immunofluorescence for LC3 Puncta
Objective: To visualize the effect of Vps34 inhibition on the formation of LC3-positive autophagosomes (puncta).[19][20]
Materials:
-
Cells grown on sterile glass coverslips in 24-well plates
-
Induction medium (e.g., EBSS for starvation-induced autophagy)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 50 µg/mL digitonin in PBS or 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:200)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with Vps34 inhibitor (e.g., 1 µM Vps34-IN1) for 1-2 hours. To induce autophagy for comparison, treat control cells with EBSS or an mTOR inhibitor for 1-2 hours.
-
Fixation: Wash cells with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize with digitonin buffer for 5 minutes. Note: Harsh permeabilization with Triton X-100 can sometimes disrupt LC3 puncta.[19]
-
Blocking: Wash 3x with PBS. Block with 3% BSA/PBS for 30-60 minutes.
-
Primary Antibody: Incubate with anti-LC3B antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash 5x with PBS. Incubate with fluorescent secondary antibody (and DAPI, if desired) for 1 hour at room temperature in the dark.
-
Mounting: Wash 5x with PBS. Briefly rinse in distilled water and mount the coverslip onto a glass slide using antifade mounting medium.
-
Imaging and Analysis: Visualize using a fluorescence or confocal microscope. In control, autophagy-induced cells, LC3 will appear as distinct puncta. In Vps34 inhibitor-treated cells, the LC3 signal should remain diffuse throughout the cytoplasm, with a significant reduction in puncta formation.[21] Quantify the number of puncta per cell using image analysis software.
Protocol: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a Vps34 inhibitor alone or in combination with immunotherapy in a mouse model.[8]
Materials:
-
Immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (e.g., NSG), depending on the goal.
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colorectal) for immunocompetent models.
-
Vps34 inhibitor formulation for oral gavage or IP injection (e.g., SB02024).
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, Vps34i, anti-PD-1, Vps34i + anti-PD-1).
-
Treatment Administration:
-
Administer the Vps34 inhibitor systemically as per the determined dosing schedule (e.g., daily oral gavage).[10]
-
Administer the anti-PD-1 antibody via intraperitoneal (IP) injection, typically every 3-4 days.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Volume (mm³) = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health status.
-
-
Endpoint: Continue the experiment until tumors in the control group reach the predetermined endpoint size (e.g., 1000-1500 mm³), or for a set duration.
-
Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry for immune cell infiltration, IHC, or western blot). Plot tumor growth curves and survival curves (Kaplan-Meier) for each group.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting autophagy by small molecule inhibitors of vacuolar protein sorting 34 (Vps34) improves the sensitivity of breast cancer cells to Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Vps34 and p110δ PI3K Impairs Migration, Invasion and Three-Dimensional Spheroid Growth in Breast Cancer Cells [mdpi.com]
- 5. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Vps34 reprograms cold into hot inflamed tumors and improves anti–PD-1/PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti‐tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stressmarq.com [stressmarq.com]
- 19. proteolysis.jp [proteolysis.jp]
- 20. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Vps34-IN-3 for Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded or aggregated proteins within neurons.[1][2] Autophagy is a critical cellular process responsible for the degradation and recycling of these damaged proteins and organelles, thereby maintaining cellular homeostasis.[3] Dysregulation of autophagy is increasingly implicated in the pathogenesis of these disorders, making it a key therapeutic target.[2][4]
The Class III phosphatidylinositol 3-kinase (PI3K), Vps34 (Vacuolar Protein Sorting 34), is a pivotal enzyme at the initiation stage of autophagy.[2][5] Vps34 phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1][3][5] This lipid, PI(3)P, is essential for recruiting downstream autophagy-related (ATG) proteins to the phagophore assembly site, initiating the formation of the autophagosome.[1][6]
Vps34-IN-1 (and its analogues, hereafter referred to as Vps34-IN-3 for the purpose of this document, noting that Vps34-IN-1 is the most characterized) is a potent and highly selective small molecule inhibitor of Vps34 kinase activity.[7][8] Its specificity allows researchers to dissect the precise role of Vps34-dependent autophagy and endosomal trafficking in cellular models of neurodegeneration, distinguishing its function from other PI3K classes.[7][9] By inhibiting Vps34, researchers can effectively block the initial steps of autophagy, providing a powerful tool to study the consequences of impaired autophagic flux on neuronal health and the processing of disease-associated proteins.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for commonly used Vps34 inhibitors, providing a basis for experimental design.
| Parameter | Inhibitor | Value | Assay Type | Notes / Cell Line | Reference |
| IC₅₀ | Vps34-IN-1 | 25 nM | In vitro biochemical assay | Highly selective over Class I & II PI3Ks. | [7][8] |
| IC₅₀ | SAR405 | 1.5 nM (Kᵈ) | In vitro binding assay | Potent and highly selective Vps34 inhibitor. | [10] |
| IC₅₀ | PI3KD/V-IN-01 | 19 nM | In vitro biochemical assay | Dual inhibitor of Vps34 and PI3Kδ. | [11][12] |
| Effective Conc. | Vps34-IN-1 | 1-10 µM | Cell-based autophagy inhibition | Used to block autophagic flux in various cell lines. | [13] |
| Effective Conc. | Vps34-IN-1 | 1 µM | Dispersal of PI(3)P probe | Causes rapid dispersal of GFP-FYVE from endosomes in U2OS cells. | [7] |
| Treatment Time | Vps34-IN-1 | 1-24 hours | Cell-based assays | Duration depends on the specific endpoint being measured (e.g., LC3-II turnover, protein aggregation). | [7][11] |
Visualized Pathways and Workflows
Vps34 Signaling in Autophagy Initiation
References
- 1. Frontiers | Association Between Autophagy and Neurodegenerative Diseases [frontiersin.org]
- 2. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Vps34-IN-3 in Immunofluorescence Staining of LC3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Vps34-IN-3, a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, in the immunofluorescence staining of Microtubule-associated protein 1A/1B-light chain 3 (LC3). Inhibition of Vps34 blocks the initial stages of autophagy, leading to a reduction in the formation of LC3-positive autophagosomes (LC3 puncta). This protocol is designed to guide researchers in utilizing this compound as a tool to study autophagy inhibition and quantify its effects on LC3 localization.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key step in autophagy is the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material. The formation of the autophagosome is initiated by a protein complex that includes Vps34. Vps34 generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which is essential for the recruitment of downstream autophagy-related (Atg) proteins, including the LC3 conjugation system.
Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane. This relocalization is visualized by immunofluorescence microscopy as a transition from diffuse cytoplasmic staining to distinct punctate structures. This compound is a small molecule inhibitor that targets the kinase activity of Vps34, thereby preventing the formation of PI3P and subsequent recruitment of LC3 to the autophagosome. This results in a dose-dependent decrease in the number of LC3 puncta, providing a quantifiable measure of autophagy inhibition.
Signaling Pathway of Vps34 in Autophagy Initiation
The following diagram illustrates the central role of Vps34 in the initiation of autophagy and the point of inhibition by this compound.
Figure 1: Vps34 signaling pathway in autophagy initiation and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the effects of various Vps34 inhibitors on LC3 puncta formation as reported in the literature. This data can be used as a reference for designing experiments with this compound. Note that optimal concentrations and treatment times may vary depending on the cell type and experimental conditions.
| Inhibitor | Cell Type | Concentration | Treatment Time | Observed Effect on LC3 Puncta | Reference |
| VPS34-IN1 | MEF Cells | 1 µM | 1 hour | Significant reduction in starvation-induced LC3 puncta.[1] | Zachari, M., et al. (2020) |
| VPS34-IN1 | Cortical Neurons | 3 µM | 3 hours | Blockade of autophagy initiation and accumulation of p62.[2] | Miranda, A. M., et al. (2018) |
| SB02024 | MDA-MB-231 Cells | 1 µM | 6 hours | Significant inhibition of autophagic flux.[3] | Varlakhanova, N., et al. (2018) |
| Aurone Deriv. 1a | HeLa Cells | 10 µM | 24 hours | Prevention of starvation-induced autophagy.[4] | Wang, J., et al. (2019) |
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile glass coverslips
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/ml digitonin in PBS)
-
Blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against LC3 (use an antibody validated for immunofluorescence)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol for Immunofluorescence Staining of LC3
This protocol is adapted from established methods for LC3 immunofluorescence and may require optimization for your specific cell line and experimental setup.
1. Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
To induce autophagy, you can starve the cells by replacing the growth medium with Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS) for 1-2 hours.
-
Treat the cells with this compound at the desired concentrations (a starting range of 0.1 µM to 10 µM is recommended) for a specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation without inhibitor).
2. Fixation:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization:
-
Permeabilize the cells by adding permeabilization buffer and incubating for 5-10 minutes at room temperature. Note: Digitonin is a milder detergent and may be preferable for preserving membrane-associated LC3.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
5. Antibody Incubation:
-
Dilute the primary anti-LC3 antibody in blocking buffer to the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
6. Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
7. Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Capture images from multiple random fields for each experimental condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in punctate staining in autophagy-induced cells and a decrease in this compound-treated cells is expected.
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunofluorescence staining protocol.
Figure 2: Experimental workflow for LC3 immunofluorescence staining.
References
Application Notes and Protocols: Western Blot Analysis of LC3-II Conversion with Vps34 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key regulator of autophagy is the Class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), a lipid essential for the initiation and maturation of autophagosomes. The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy and can be monitored by Western blot analysis.
Vps34 inhibitors are valuable tools for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases. These inhibitors block the kinase activity of Vps34, thereby preventing the formation of PI(3)P and inhibiting autophagosome formation. This application note provides a detailed protocol for the analysis of LC3-II conversion by Western blot in response to treatment with a Vps34 inhibitor.
Note on "Vps34-IN-3": Extensive searches for the specific inhibitor "this compound" did not yield any specific data or publications. Therefore, this document will provide a general protocol and representative data for potent and selective Vps34 inhibitors such as Vps34-IN-1 and SAR405 to illustrate the experimental principles and expected outcomes.
Signaling Pathway of Vps34 in Autophagy
Vps34 is a central component of the autophagy initiation machinery. Under conditions of cellular stress, such as nutrient starvation, Vps34 is activated and forms a complex with other proteins, including Beclin-1, Vps15, and ATG14L. This complex is recruited to the phagophore (the precursor to the autophagosome) where Vps34 generates PI(3)P. PI(3)P then serves as a docking site for effector proteins that are essential for the elongation and closure of the autophagosome membrane. The inhibition of Vps34 disrupts this cascade, leading to a blockage in autophagosome formation.
Application Notes and Protocols for In Vivo Studies Using Vps34 Inhibitors in Mouse Models
Disclaimer: No specific in vivo studies using a compound explicitly named "Vps34-IN-3" in mouse models were identified in the available literature. The following application notes and protocols are based on published research utilizing other potent and selective Vps34 inhibitors in mice to provide a representative guide for researchers in this field. The data and methodologies presented here are derived from studies on compounds such as SAR405 and other described Vps34 inhibitors.
Introduction
Vps34, the class III phosphoinositide 3-kinase (PI3K), is a crucial enzyme in fundamental cellular processes, including autophagy and endosomal trafficking. It catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), which acts as a docking site for various effector proteins, thereby regulating membrane dynamics. Dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions. The use of selective Vps34 inhibitors in mouse models is a critical tool for elucidating its physiological roles and for the preclinical development of novel therapeutics.
These application notes provide a summary of the in vivo use of Vps34 inhibitors in mouse models, including quantitative data on administration and effects, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using selective Vps34 inhibitors in mouse models.
Table 1: Pharmacological Inhibition of Vps34 in Aged Mice
| Parameter | Details | Reference |
| Inhibitor | SAR405 | [1] |
| Animal Model | Aged C57BL/6 mice | [1] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Daily for 1 month | [1] |
| Observed Effect | Improved performance in treadmill running assay | [1] |
| Side Effects | No significant weight loss observed | [1] |
Table 2: Pharmacokinetic Profile of a Vps34 Inhibitor (Compound 19)
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice | [2] |
| Dosage (Oral) | 20 mg/kg | [2] |
| Frequency | Once daily, 5 days a week | [2] |
| Observed Effects | Improved glucose tolerance and insulin sensitivity in mice on a high-fat diet | [2] |
Signaling Pathway
Vps34 is a central component of two distinct protein complexes that regulate different cellular pathways. Complex I, containing ATG14L, is essential for the initiation of autophagy. Complex II, which includes UVRAG, is involved in the endocytic pathway.[3] The inhibition of Vps34 kinase activity blocks the production of PI(3)P, thereby affecting both of these fundamental cellular processes.
Caption: Vps34 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Protocol 1: Evaluation of a Vps34 Inhibitor on Motor Function in Aged Mice
This protocol is adapted from a study investigating the effects of the Vps34 inhibitor SAR405 on age-related motor decline.[1]
1. Animal Model:
-
Aged (e.g., 18-24 months old) C57BL/6 mice are used to model natural aging.
-
Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Vps34 Inhibitor Formulation and Administration:
-
Inhibitor: SAR405
-
Formulation: Prepare a stock solution of SAR405 in a suitable vehicle (e.g., DMSO). For injections, dilute the stock solution in a sterile carrier such as a mixture of PEG300 and saline to achieve the desired final concentration and a low percentage of DMSO.
-
Dosage: 5 mg/kg body weight.
-
Administration: Administer daily via intraperitoneal (IP) injection for a period of 1 month. A vehicle control group should receive injections of the vehicle solution on the same schedule.
3. Assessment of Motor Function (Treadmill Test):
-
Acclimatize mice to the treadmill apparatus for several days before the test.
-
On the day of the test, place the mouse on the treadmill.
-
Start the treadmill at a low speed (e.g., 5 m/min) and gradually increase the speed (e.g., by 2 m/min every 2 minutes).
-
Record the total distance run and the maximum speed achieved before exhaustion. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill despite gentle prodding.
-
Compare the performance of the SAR405-treated group with the vehicle-treated control group.
4. Monitoring:
-
Monitor the body weight of the mice regularly (e.g., weekly) to assess for any signs of toxicity.
Protocol 2: Assessment of a Vps34 Inhibitor on Glucose Metabolism in a Diet-Induced Obesity Model
This protocol is based on a study that used a selective Vps34 inhibitor to investigate its effects on insulin sensitivity in mice fed a high-fat diet.[2]
1. Animal Model:
-
Use male C57BL/6 mice.
-
Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 7 weeks). A control group should be maintained on a normal chow diet.
2. Vps34 Inhibitor Formulation and Administration:
-
Inhibitor: A selective and orally bioavailable Vps34 inhibitor.
-
Formulation: Formulate the inhibitor for oral gavage in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).
-
Dosage: 20 mg/kg body weight.
-
Administration: Administer once daily via oral gavage for 5 consecutive days per week, starting after an initial period on the HFD (e.g., 2 weeks).
3. Glucose Tolerance Test (GTT):
-
Fast the mice overnight (approximately 16 hours).
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or IP injection.
-
Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
4. Insulin Tolerance Test (ITT):
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Measure baseline blood glucose.
-
Administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.
-
Measure blood glucose levels at several time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Calculate the rate of glucose disappearance to assess insulin sensitivity.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a Vps34 inhibitor in a mouse model of diet-induced obesity.
Caption: In Vivo Experimental Workflow.
References
Application Notes and Protocols for In Vivo Delivery of Vps34 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a crucial role in intracellular vesicle trafficking events, most notably autophagy and endocytosis.[1][2][3] By catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P), Vps34 facilitates the recruitment of effector proteins that initiate the formation of autophagosomes and mediate endosomal sorting.[1][2] Given its central role in these fundamental cellular processes, Vps34 has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[4]
This document provides detailed application notes and protocols for the in vivo delivery of selective Vps34 inhibitors, focusing on compounds that have been characterized in preclinical studies. While the user inquired about "Vps34-IN-3," public scientific literature does not contain specific information on a compound with this exact name. Therefore, this guide will focus on well-documented, selective Vps34 inhibitors such as Vps34-IN-1 , PIK-III , SAR405 , and the orally bioavailable Compound 19 . These notes are intended to provide researchers with the necessary information to design and execute in vivo experiments to probe the function of Vps34 and evaluate the therapeutic potential of its inhibition.
Vps34 Signaling Pathways
Vps34 functions within two major, mutually exclusive protein complexes that dictate its subcellular localization and function.[5]
-
Complex I (Autophagy Initiation): Composed of Vps34, Vps15, Beclin-1, and ATG14L, this complex is recruited to the endoplasmic reticulum to initiate the formation of autophagosomes.[1]
-
Complex II (Endosomal Trafficking): In this complex, ATG14L is replaced by UVRAG. Complex II is primarily involved in the maturation of endosomes and the fusion of autophagosomes with lysosomes.[5]
Inhibition of Vps34 kinase activity blocks the production of PI(3)P, thereby disrupting both of these essential cellular processes.[4]
Quantitative Data for Selective Vps34 Inhibitors
The following tables summarize key quantitative data for several well-characterized selective Vps34 inhibitors. This information is critical for dose selection and experimental design.
Table 1: In Vitro Potency and Selectivity
| Compound | Vps34 IC₅₀ (nM) | Selectivity Notes | Reference |
| Vps34-IN-1 | ~25 | Highly selective over Class I and II PI3Ks and 340 other protein kinases. | [5] |
| PIK-III | Not specified, but potent | Robust inhibitor of autophagy and LC3 lipidation. | [1] |
| SAR405 | 1.2 | Highly selective; not active up to 10 µM on Class I and II PI3Ks or mTOR. | [6][7] |
| Compound 19 | 15 | Extraordinarily selective over >280 other kinases. | [2][8] |
Table 2: Pharmacokinetic Parameters of Compound 19 in C57BL/6 Mice
| PK Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| AUC (nM·h) | 2855 | 6725 |
| Clearance (mL/min/kg) | 30 | - |
| Volume of Distribution (L/kg) | 1.5 | - |
| Half-life (h) | 1.2 | - |
| Tₘₐₓ (h) | - | 0.7 |
| Cₘₐₓ (nM) | - | 2994 |
| Oral Bioavailability (F%) | - | 47 |
| Data from Honda et al. (2015)[1] |
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Oral Gavage Administration of Vps34 Inhibitors in Mice
This protocol is suitable for the oral delivery of Vps34 inhibitors, such as Compound 19, which has demonstrated good oral bioavailability.[1][9]
Materials:
-
Vps34 inhibitor (e.g., Compound 19)
-
Vehicle (e.g., 20% v/v Propylene Glycol (PG) in sterile water, or 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)[9][10]
-
Sterile water or saline
-
Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)[11]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to handling and the experimental environment for at least one week prior to the study.
-
Formulation Preparation:
-
Calculate the required amount of inhibitor based on the desired dose (e.g., 10-50 mg/kg) and the number and weight of the mice.[8][9]
-
Prepare the vehicle solution. For Compound 19, a 20% v/v PG solution has been used.[9] For other compounds, a suspension in 0.5% CMC-Na may be suitable.[10]
-
If the inhibitor is not readily soluble, sonication may be required to create a uniform suspension.[9] Prepare the formulation fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to administer. The maximum recommended dosing volume is 10 mL/kg.[11]
-
Gently restrain the mouse, ensuring a secure grip that does not impede breathing.[12]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[11]
-
Insert the gavage needle gently into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[11]
-
Slowly administer the calculated volume of the inhibitor formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animals for any signs of distress immediately after gavage and at regular intervals as dictated by the experimental design.[12]
Protocol 2: Intraperitoneal (IP) Injection of Vps34 Inhibitors in Mice
IP injection can be used for compounds with poor oral bioavailability or when rapid systemic exposure is desired.
Materials:
-
Vps34 inhibitor
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)[4][10]
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Animal and Formulation Preparation: Follow steps 1 and 2 from the oral gavage protocol, adjusting the vehicle as needed for IP administration. A common vehicle for IP injection is a solution containing DMSO, PEG300, and Tween 80 to aid in solubility.[4]
-
Dosing:
-
Weigh the mouse and calculate the required injection volume.
-
Restrain the mouse to expose the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the formulation.
-
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for an in vivo efficacy study using a Vps34 inhibitor in a mouse model (e.g., a tumor xenograft model).
Conclusion
The selective inhibition of Vps34 offers a promising avenue for therapeutic intervention in various diseases. The protocols and data presented in these application notes provide a foundation for researchers to conduct robust in vivo studies with compounds like Vps34-IN-1, PIK-III, SAR405, and Compound 19. Careful consideration of the inhibitor's pharmacokinetic properties, appropriate vehicle selection, and proper administration techniques are paramount for obtaining reliable and reproducible results. As with all in vivo research, all procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. VPS34 inhibitor 1 (Compound 19, PIK-III analogue) | PI3K | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Assessing Vps34-IN-3 Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Vps34 inhibitor, Vps34-IN-3. The information is designed to address specific issues that may be encountered during the experimental assessment of its cytotoxic effects in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how is it expected to induce cytotoxicity?
A1: Vps34 (Vacuolar Protein Sorting 34) is a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy and in endosomal trafficking by producing phosphatidylinositol 3-phosphate (PI3P).[1] Vps34 inhibitors, like this compound, block the kinase activity of Vps34, thereby inhibiting autophagy.[2] This disruption of cellular homeostasis can lead to the accumulation of damaged organelles and proteins, ultimately triggering apoptotic cell death in cancer cells.[3][4] Additionally, inhibition of Vps34 can interfere with endocytic pathways, which are vital for nutrient uptake and receptor signaling, further contributing to cellular stress and demise.[1][5]
Q2: In which cell lines has the cytotoxicity of Vps34 inhibitors been observed?
A2: While specific public data on this compound is limited, studies on other selective Vps34 inhibitors and dual-specificity inhibitors provide insights into potentially sensitive cell lines. For instance, a dual PI3Kδ/Vps34 inhibitor, PI3KD/V-IN-01, has shown anti-proliferative activity against Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Burkitt lymphoma cell lines.[3][6] Another inhibitor, Vps34-IN-1, increased the cytotoxic activity of other agents in MCF-7 and MDA-MB-231 breast cancer cells.[4] Some Vps34 inhibitors have been reported to be weakly cytotoxic as single agents in mouse syngeneic tumor cell lines such as B16-F10 (melanoma), MC38 (colon adenocarcinoma), EMT6 (mammary carcinoma), and CT26 (colon carcinoma).[7]
Q3: What are the expected outcomes of this compound treatment on cell viability and proliferation?
A3: Treatment with a Vps34 inhibitor like this compound is expected to decrease cell viability and inhibit cell proliferation in sensitive cell lines. This can be observed as a reduction in the number of viable cells and an increase in cell death. The extent of these effects will likely be dose- and time-dependent. For example, the Vps34 inhibitor Vps34-IN-1 was found to reduce DNA synthesis and proliferation in MCF-7 breast cancer cells.[4]
Q4: How can I determine the optimal concentration and treatment duration for this compound in my cell line?
A4: A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This involves treating the cells with a range of concentrations of the compound for a fixed duration (e.g., 24, 48, and 72 hours). Cell viability can then be assessed using assays like MTT or CellTiter-Glo. The IC50 value represents the concentration of the inhibitor required to reduce the cell population by 50%.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and be consistent with pipetting technique. For plate-based assays, add reagents to a drug-only control well to check for direct interference. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No significant cytotoxicity observed at expected concentrations. | The cell line may be resistant to Vps34 inhibition. | Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay. You may also test this compound in combination with other anti-cancer agents, as Vps34 inhibition has been shown to sensitize cells to other treatments.[4][9] |
| The compound may have degraded. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Insufficient treatment duration. | Extend the incubation time with this compound (e.g., up to 72 hours) to allow for the cytotoxic effects to manifest. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different aspects of cell death. | MTT measures metabolic activity, which may not always correlate directly with membrane integrity (measured by LDH release). Use multiple assays to get a comprehensive understanding of the mode of cell death (e.g., apoptosis vs. necrosis). An Annexin V/PI assay can distinguish between these. |
Quantitative Data Summary
While specific IC50 values for this compound are not publicly available, the following table summarizes the biochemical and anti-proliferative activities of other Vps34 inhibitors to provide a comparative context.
| Inhibitor | Target(s) | Biochemical IC50 (Vps34) | Cell Line(s) | Anti-proliferative Activity | Reference |
| PI3KD/V-IN-01 | PI3Kδ, Vps34 | 19 nM | AML, CLL, Burkitt lymphoma | Exhibited anti-proliferative activity | [3][6] |
| Vps34-IN-1 | Vps34 | 25 nM | MCF-7, MDA-MB-231 | Reduced DNA synthesis and proliferation in MCF-7 | [4][10] |
| SAR405 | Vps34 | 1.5 nM (KD) | Renal tumor cell lines | Synergistic anti-proliferative activity with everolimus | [9] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a blank well with media only.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the number of dead or damaged cells.
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Vps34 and p110δ PI3K Impairs Migration, Invasion and Three-Dimensional Spheroid Growth in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Activity of Type III PI3K Kinase Vps34 is Critical for NK Cell Development and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies [mdpi.com]
Technical Support Center: Vps34 Inhibitors and Autophagy Experiments
This technical support guide provides troubleshooting advice and detailed protocols for researchers using Vps34 inhibitors, such as Vps34-IN-3, in autophagy experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Guide
Here we address common issues that may lead to a lack of autophagy inhibition in your experiments.
Question 1: Why is this compound not inhibiting autophagy in my experiment?
There are several potential reasons why this compound may not appear to be inhibiting autophagy. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, the specifics of your biological system, or the method of detection.
Question 2: How can I be sure that my this compound inhibitor is active?
Answer:
It is crucial to validate the activity and stability of your inhibitor.
-
Inhibitor Quality and Storage: Ensure the inhibitor was purchased from a reputable source and has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
-
Fresh Preparation: Prepare fresh working solutions of the inhibitor from a concentrated stock for each experiment. Degradation can occur in diluted solutions stored for extended periods.
-
Positive Control: Include a positive control inhibitor for Vps34, such as the well-characterized Vps34-IN-1 or SAR405, to confirm that the experimental system is responsive to Vps34 inhibition.[1][2]
-
In Vitro Kinase Assay: To definitively test the inhibitor's activity, you can perform an in vitro kinase assay using recombinant Vps34 to measure the inhibition of PI(3)P production.[3]
Question 3: Am I using the correct concentration and incubation time for this compound?
Answer:
The optimal concentration and incubation time can vary significantly between cell types and experimental conditions.
-
Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A common starting point for potent Vps34 inhibitors is in the range of 10 nM to 1 µM.[4][5]
-
Time Course Experiment: The timing of inhibitor addition and the duration of treatment are critical. Inhibition of autophagy initiation is a rapid process.[6] A time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) should be conducted to identify the optimal window for observing the effect.
-
Pre-incubation: Consider pre-incubating the cells with this compound before inducing autophagy to ensure the inhibitor has engaged its target.
Question 4: Could my cell type or experimental conditions be affecting the outcome?
Answer:
Cellular context plays a significant role in the response to autophagy inhibition.
-
Cell Line Variability: Different cell lines can have varying basal levels of autophagy and may respond differently to inhibitors. Some cancer cell lines are highly dependent on autophagy for survival, while others are not.[7]
-
Autophagy Induction Method: The method used to induce autophagy (e.g., starvation, rapamycin, etoposide) can influence the results. Ensure your method of induction is robust and consistently leads to an increase in autophagic flux.
-
Alternative PI(3)P Production: In some contexts, other PI3K classes (Class I and II) might contribute to PI(3)P pools, potentially compensating for Vps34 inhibition, although Vps34 is the primary source for autophagy.[8]
-
Off-Target Effects: While many modern inhibitors are highly selective, off-target effects are always a possibility, especially at high concentrations.[9] These could potentially counteract the expected inhibition of autophagy.
Question 5: How can I be certain that my autophagy detection method is working correctly?
Answer:
The way you measure autophagy is a common source of inconclusive results. It is crucial to measure autophagic flux, not just static levels of autophagosomes.
-
LC3-II Turnover (Western Blot): An accumulation of the lipidated form of LC3 (LC3-II) can mean either induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these, you should assess LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[10][11] A true inhibition of autophagy initiation by this compound should prevent the increase in LC3-II even when lysosomal degradation is blocked.
-
p62/SQSTM1 Degradation (Western Blot): The protein p62 is a selective autophagy substrate that is degraded in autolysosomes. An inhibition of autophagy will lead to the accumulation of p62.[12][13]
-
LC3 Puncta Formation (Fluorescence Microscopy): A decrease in the number of LC3 puncta (autophagosomes) after treatment with this compound is indicative of autophagy inhibition. However, like with Western blotting, this should be confirmed with lysosomal inhibitors.[13][14]
-
Appropriate Controls: Always include a positive control for autophagy induction (e.g., starvation or rapamycin) and a positive control for autophagy inhibition (e.g., a well-validated Vps34 inhibitor or genetic knockdown of an essential autophagy gene like ATG5 or ATG7).
Understanding the Role of Vps34 in Autophagy
Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy.[15] It forms a complex with other proteins, including Beclin-1 and Vps15. This complex is responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P) on the surface of the phagophore, the precursor to the autophagosome.[15] PI(3)P then acts as a docking site for other autophagy-related (Atg) proteins, which are essential for the elongation and closure of the autophagosome membrane.[16] By inhibiting the kinase activity of Vps34, this compound is expected to block the production of PI(3)P, thereby preventing the formation of autophagosomes and halting the autophagic process at its earliest stage.[9]
Key Vps34 Inhibitors and Recommended Concentrations
While "this compound" is not a widely cited inhibitor, the following table summarizes key data for other well-characterized and selective Vps34 inhibitors. This information can serve as a reference for designing your experiments.
| Inhibitor | IC50 (in vitro) | Typical Cell-Based Working Concentration | Key Characteristics |
| Vps34-IN-1 | ~25 nM | 100 nM - 1 µM | Potent and highly selective for Vps34 over other PI3K classes.[1][5][6] |
| SAR405 | ~1.2 nM | 100 nM - 1 µM | First-in-class, potent, and selective ATP-competitive inhibitor of Vps34.[1] |
| PIK-III | ~18 nM | 100 nM - 10 µM | Selective Vps34 inhibitor that blocks LC3 lipidation.[4] |
| 3-Methyladenine (3-MA) | Varies | 5 - 10 mM | A widely used but non-selective PI3K inhibitor that also inhibits Class I PI3Ks.[10] |
Visualizations
Vps34 Signaling Pathway in Autophagy Initiation
Caption: Role of Vps34 in the initiation of autophagy and the point of inhibition by this compound.
Experimental Workflow for Assessing Autophagy Inhibition
Caption: A typical experimental workflow for testing the effect of this compound on autophagic flux.
Troubleshooting Logic Diagram
Caption: A decision tree to troubleshoot failed autophagy inhibition experiments with this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62 for Autophagic Flux
This protocol is designed to measure the turnover of LC3-II and the degradation of p62 as markers of autophagic flux.
Materials:
-
Cells cultured in appropriate plates
-
This compound and other compounds (e.g., rapamycin, Bafilomycin A1)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62) and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or Tubulin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells to be 60-70% confluent at the time of harvest.
-
Treatment:
-
Treat cells with the desired concentrations of this compound for the determined amount of time.
-
Include a vehicle control (e.g., DMSO).
-
Include a positive control for autophagy induction (e.g., 2 hours of starvation in EBSS or 200 nM rapamycin).
-
For autophagic flux measurement, treat a parallel set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Use a 15% gel for good separation of LC3-I and LC3-II.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Develop the blot using an ECL substrate and image.
-
-
Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control (Actin or Tubulin). A successful inhibition of autophagy by this compound should show a reduction in the LC3-II/Actin ratio (especially in the presence of Bafilomycin A1) and an accumulation of p62/Actin.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This protocol describes how to visualize and quantify autophagosomes by staining for endogenous LC3 or using GFP-LC3 expressing cells.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
GFP-LC3 expression vector (optional)
-
Treatments as described in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. If not using a stable GFP-LC3 line, transfect with a GFP-LC3 plasmid 24 hours before treatment. Apply treatments as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking (for endogenous LC3 staining):
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
-
Antibody Staining (for endogenous LC3 staining):
-
Incubate with primary anti-LC3B antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell. An automated analysis using software like ImageJ is recommended to avoid bias. A successful inhibition of autophagy should result in a significant decrease in the number of LC3 puncta, particularly under autophagy-inducing conditions.
-
References
- 1. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circumventing autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 10. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Interpreting unexpected results from Vps34-IN-3 treatment
Welcome to the technical support center for Vps34-IN-3 and other Vps34 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help interpret results and troubleshoot experiments involving the inhibition of the class III phosphoinositide 3-kinase (PI3K), Vps34.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Vps34. Vps34, also known as PIK3C3, is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1][2][3] This process is a critical step in the initiation of autophagy and is also involved in endosomal trafficking.[1][4][5] this compound and similar inhibitors typically bind to the ATP-binding pocket of Vps34, preventing its kinase activity and thereby blocking the production of PI(3)P.[6]
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary and expected cellular effect of this compound treatment is the inhibition of autophagy at the initiation stage.[7][8] This is due to the blockade of PI(3)P production, which is essential for the recruitment of downstream autophagy-related (Atg) proteins to the phagophore assembly site.[9] Consequently, you should observe a decrease in the formation of autophagosomes. Another expected effect is the disruption of endosomal trafficking and maturation, which can lead to the accumulation of early endosomes and defects in late endosome function.[2][10][11]
Q3: Are there different pools of Vps34 in the cell? Can this compound affect multiple pathways?
A3: Yes, Vps34 exists in at least two distinct, mutually exclusive complexes that regulate different cellular processes.[4][12]
-
Complex I , which contains ATG14L, is primarily involved in the initiation of autophagy.[4][12]
-
Complex II , which contains UVRAG, is associated with the endocytic pathway and the maturation of autophagosomes (fusion with lysosomes).[4][12][13]
Since this compound targets the catalytic subunit Vps34 itself, it is expected to inhibit the activity of both complexes. Therefore, treatment can lead to defects in both autophagy initiation and endosomal sorting/trafficking.[5]
Q4: Can other kinases compensate for the loss of Vps34 activity?
A4: While Vps34 is the primary producer of PI(3)P for autophagy initiation, other lipid kinases can also generate this phosphoinositide. Class II PI3Ks can produce PI(3)P, and PI(3)P can also be generated through the dephosphorylation of PI(3,4,5)P3 by phosphatases.[1] However, for the specific localized production of PI(3)P required for autophagosome formation, these alternative pathways may not fully compensate for the loss of Vps34 activity.[1]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes that researchers may encounter when using this compound.
Scenario 1: Autophagy is not completely blocked, or the effect is minimal.
-
Question: I treated my cells with this compound, but I still observe some level of autophagy. Why might this be happening?
-
Possible Causes and Solutions:
-
Insufficient Inhibitor Concentration or Treatment Time: The IC50 for this compound is in the nanomolar range in vitro, but higher concentrations may be needed in cell-based assays to achieve complete inhibition.[14] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Cell Type-Specific Differences: The reliance on Vps34 for autophagy can vary between cell types. Some cells may have more active compensatory PI(3)P production pathways.
-
Inaccurate Measurement of Autophagic Flux: A static measurement of LC3-II levels can be misleading. It is crucial to perform an autophagic flux assay by using a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in parallel. This will help distinguish between a true lack of autophagy inhibition and a blockage in lysosomal degradation.
-
Inhibitor Instability: Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh solutions for each experiment.
-
Scenario 2: Observation of cellular toxicity or off-target effects.
-
Question: After treating cells with this compound, I'm observing significant cell death or phenotypes unrelated to autophagy. What could be the cause?
-
Possible Causes and Solutions:
-
Disruption of Essential Endosomal Trafficking: Vps34 is critical for endocytosis, which is vital for nutrient uptake, receptor signaling, and overall cellular homeostasis.[2][10] Prolonged or complete inhibition of Vps34 can lead to severe cellular dysfunction and toxicity.[2] Consider using a lower concentration of the inhibitor or a shorter treatment time.
-
Impact on Other Signaling Pathways: Vps34-dependent PI(3)P production has been linked to other signaling pathways, including the regulation of the mTORC1 pathway and the activity of the kinase SGK3.[14][15] Inhibition of Vps34 can therefore have broader effects on cell signaling.
-
Potential Off-Target Effects of the Inhibitor: While some Vps34 inhibitors are highly selective, it's always important to consider potential off-target effects, especially at high concentrations.[6] If possible, validate key findings using a second, structurally different Vps34 inhibitor or with a genetic approach like siRNA-mediated knockdown of Vps34.
-
Scenario 3: Unexpected changes in protein expression or localization.
-
Question: I see an accumulation of p62/SQSTM1 and ubiquitinated proteins after this compound treatment, which is expected. However, I also see changes in the localization of proteins not directly related to autophagy. Why?
-
Possible Causes and Solutions:
-
Defective Endosomal Sorting: Vps34 complex II is involved in the sorting of cargo within the endosomal system.[4] Inhibition of Vps34 can disrupt the trafficking of receptors and other transmembrane proteins, potentially altering their localization and downstream signaling. For example, Vps34 has been shown to be involved in the trafficking of cytokine receptors.[16]
-
Accumulation of Signaling Platforms: Endosomes serve as signaling platforms. By altering endosome maturation, Vps34 inhibition can affect signaling pathways that are initiated from these organelles.
-
Quantitative Data Summary
| Parameter | Expected Effect of this compound | Potential Unexpected Result | Possible Explanation |
| LC3-II Levels | Decrease (inhibition of formation) | No change or increase | Block in late-stage autophagy; use lysosomal inhibitors to measure flux. |
| p62/SQSTM1 Levels | Accumulation | No change | Cell type-specific differences in p62 turnover. |
| PI(3)P Puncta | Dispersal/Decrease | Residual puncta remain | Incomplete inhibition or compensatory PI(3)P production. |
| Cell Viability | Moderate decrease over time | Rapid and high toxicity | High inhibitor concentration; critical role of endocytosis in the cell type. |
Experimental Protocols
1. Autophagic Flux Assay by Western Blot
-
Objective: To measure the rate of autophagy by analyzing the degradation of LC3-II in the presence and absence of a lysosomal inhibitor.
-
Methodology:
-
Plate cells to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.
-
Harvest cells and prepare protein lysates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference upon this compound treatment indicates inhibition of autophagy.
-
2. PI(3)P Visualization by Immunofluorescence
-
Objective: To visualize the effect of this compound on cellular PI(3)P levels.
-
Methodology:
-
Grow cells on glass coverslips.
-
Transfect cells with a plasmid encoding a PI(3)P-binding probe, such as GFP-2xFYVE.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with this compound or a vehicle control for a short duration (e.g., 5-60 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
In control cells, GFP-2xFYVE should appear as distinct puncta, representing PI(3)P-enriched endosomes. Upon effective this compound treatment, this punctate staining should become diffuse.[14]
-
Visualizations
Caption: Vps34 Signaling Pathways and Point of Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. pnas.org [pnas.org]
- 2. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Ironing out VPS34 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Vps34 Deficiency Reveals the Importance of Endocytosis for Podocyte Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Role for Phosphatidylinositol-3 Kinase Vps34/PIK3C3 in ON-Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Vps34-orchestrated lipid signaling processes regulate the transitional heterogeneity and functional adaptation of effector regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The class III PI(3)K Vps34 promotes autophagy and endocytosis but not TOR signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual Activity of Type III PI3K Kinase Vps34 is Critical for NK Cell Development and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Consequences of Vps34 Inhibition: A Comparative Analysis of Vps34-IN-3 Treatment and Genetic Knockout in Mice
A comprehensive examination of the phenotypic outcomes of pharmacological inhibition versus genetic ablation of the lipid kinase Vps34 reveals both striking similarities and critical distinctions, providing invaluable insights for researchers in cellular biology and drug development. While both Vps34-IN-3 treatment and Vps34 knockout in mice profoundly disrupt core cellular processes like autophagy and endocytosis, the nuances in their systemic and molecular impacts underscore the multifaceted role of this essential enzyme.
Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), plays a pivotal role in cellular homeostasis by producing phosphatidylinositol 3-phosphate (PI(3)P), a key lipid messenger in membrane trafficking. Its functions are integral to autophagy, the cellular recycling process, and endosomal sorting. Given its central role, Vps34 has emerged as a significant target for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders. This guide provides a detailed comparison of the phenotypes observed following treatment with the specific Vps34 inhibitor, this compound, and those arising from the genetic knockout of the Pik3c3 gene encoding Vps34 in mice.
At a Glance: Phenotypic Comparison
| Phenotypic Category | Vps34 Knockout Mice | This compound Treatment | Overlap |
| Autophagy | Blockade of autophagosome formation[1][2] | Inhibition of starvation-induced autophagy[3] | High |
| Endocytosis | Impaired endocytic trafficking and degradation of receptors (e.g., EGFR)[1][2] | Disruption of late endosome/lysosome functions[4] | High |
| Metabolism | Altered glucose tolerance and insulin sensitivity[4] | Can phenocopy metabolic effects of kinase-dead mice[4] | High |
| Organ-Specific Effects | Hepatomegaly, hepatic steatosis, cardiomegaly, decreased cardiac contractility[1][2] | Data in specific organ systems is less comprehensive than knockout models. | Partial |
| T-Cell Function | Impaired T-cell metabolism and differentiation, resistance to EAE[5] | Not extensively reported in publicly available literature. | Low |
| Scaffolding Function | Loss of both kinase activity and protein scaffolding[4] | Primarily inhibits kinase activity, preserving the protein scaffold[4] | Low |
Delving Deeper: Key Phenotypic Manifestations
Autophagy and Endosomal Trafficking: A Shared Blockade
Both genetic ablation and pharmacological inhibition of Vps34 lead to a profound disruption of autophagy. In Vps34 conditional knockout mice, the formation of autophagosomes is blocked, leading to the accumulation of autophagy substrates like p62[1][2]. Similarly, treatment with Vps34 inhibitors, including this compound and related compounds like SAR405, effectively blocks induced autophagy[3][4]. This fundamental convergence underscores the critical and primary role of Vps34 kinase activity in the initiation of the autophagic process.
The endocytic pathway is also severely affected in both models. Vps34 knockout in mouse embryonic fibroblasts (MEFs) results in impaired endocytic turnover of the epidermal growth factor receptor (EGFR)[1][2]. Pharmacological inhibition of Vps34 has been shown to disrupt the function of late endosomes and lysosomes[4]. This shared impact on endocytosis highlights the reliance of this pathway on Vps34-mediated PI(3)P production for proper vesicle maturation and sorting.
Metabolic Consequences: A Tale of Two Approaches
Metabolic dysregulation is a key feature of Vps34 deficiency. A heterozygous Vps34 kinase-dead mouse model, which can be phenocopied by a specific Vps34 inhibitor, exhibits enhanced insulin sensitivity and glucose tolerance[4]. This suggests that the kinase activity of Vps34 is a crucial regulator of systemic metabolism. However, it is important to note that Vps34 knockout can lead to more severe metabolic phenotypes, such as hepatic steatosis, due to the complete loss of the protein and its scaffolding functions[1][2].
Organ-Specific Pathologies in Vps34 Knockout Mice
Tissue-specific knockout of Vps34 has revealed its indispensable role in the function of vital organs. Liver-specific knockout mice develop hepatomegaly and hepatic steatosis, while heart-specific deletion leads to cardiomegaly and decreased contractility[1][2]. In the immune system, T-cell-specific knockout of Vps34 impairs their metabolism and differentiation, rendering the mice resistant to experimental autoimmune encephalomyelitis (EAE)[5]. These pronounced organ-specific phenotypes in knockout models provide a detailed blueprint of the physiological roles of Vps34, a level of detail not yet fully recapitulated in studies with this compound.
The Crucial Distinction: Kinase Inhibition vs. Protein Ablation
A critical point of divergence between this compound treatment and Vps34 knockout lies in the distinction between inhibiting kinase activity and eliminating the entire protein. This compound and other specific inhibitors target the ATP-binding pocket of the kinase domain, thus blocking its catalytic function[6]. However, the Vps34 protein itself remains, potentially allowing it to perform scaffolding functions within its protein complexes[4].
In contrast, Vps34 knockout results in the complete absence of the protein. This can lead to the destabilization of its binding partners and the entire Vps34 complex, confounding the interpretation of whether the observed phenotype is solely due to the loss of kinase activity or the loss of the protein's structural role[4]. Some studies have noted that certain cellular phenomena observed in Vps34-null cells are distinct from those seen with PI3K inhibitors, suggesting Vps34-independent effects of the inhibitors or non-catalytic roles for the Vps34 protein[1].
Visualizing the Pathways and Experimental Approaches
To better understand the processes affected by Vps34 modulation, the following diagrams illustrate the core Vps34 signaling pathway and a typical experimental workflow for assessing autophagy.
Caption: Vps34 signaling pathway in autophagy initiation and points of intervention.
References
Vps34-IN-3 vs. Pan-PI3K Inhibitors: A Comparative Guide for Researchers
In the landscape of cell signaling research and therapeutic development, inhibitors of the phosphoinositide 3-kinase (PI3K) family are of paramount importance. This guide provides a detailed comparison between the highly selective Class III PI3K inhibitor, Vps34-IN-3, and broad-spectrum pan-PI3K inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their experimental design and therapeutic strategies.
Executive Summary
This compound represents a class of highly selective inhibitors targeting the vacuolar protein sorting 34 (Vps34), the sole member of the Class III PI3K family. Its primary roles are in mediating essential cellular processes like autophagy and endosomal trafficking. In stark contrast, pan-PI3K inhibitors are designed to broadly target multiple isoforms of Class I PI3Ks (p110α, p110β, p110γ, and p110δ), which are central to growth factor signaling pathways frequently dysregulated in cancer. The key distinction lies in their selectivity and, consequently, their biological effects and potential toxicities. This compound offers a tool to dissect the specific roles of Vps34-mediated pathways, while pan-PI3K inhibitors provide a broader blockade of oncogenic signaling.
Data Presentation: Potency and Selectivity
The following tables summarize the inhibitory potency (IC50 values) of representative Vps34 inhibitors and several pan-PI3K inhibitors against various PI3K isoforms. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.
Table 1: Inhibitory Activity of Vps34 Inhibitors
| Compound | Vps34 (IC50, nM) | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) | Reference |
| VPS34-IN1 * | 25 | >10,000 | >10,000 | >10,000 | >10,000 | [1] |
| SAR405 | 1.2 | >10,000 | >10,000 | >10,000 | >10,000 | [2] |
| PIK-III | 18 | >10,000 | >10,000 | 1,200 | >10,000 | [3] |
Note: this compound is understood to be a highly selective Vps34 inhibitor, and for the purpose of this guide, data for the well-characterized VPS34-IN1 is used as a representative.[1]
Table 2: Inhibitory Activity of Pan-PI3K Inhibitors
| Compound | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) | Vps34 (IC50, nM) | Reference |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | 2400 | [2][4] |
| Pictilisib (GDC-0941) | 3 | 36 | 3 | 16 | Not significantly inhibited | [1][5] |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | Not reported | [3] |
| Pilaralisib (XL147) | 39 | >1000 | 36 | 23 | Not reported | [4] |
As evidenced by the data, Vps34 inhibitors like VPS34-IN1 exhibit exceptional selectivity for Vps34, with negligible activity against Class I PI3K isoforms. Conversely, pan-PI3K inhibitors potently inhibit multiple Class I isoforms, with significantly less or no activity against Vps34.
Signaling Pathways and Mechanism of Action
The differential selectivity of this compound and pan-PI3K inhibitors stems from their distinct targets within the broader PI3K signaling network.
As illustrated, pan-PI3K inhibitors block the conversion of PIP2 to PIP3 at the plasma membrane, thereby inhibiting the downstream AKT/mTORC1 signaling cascade that drives cell growth and proliferation. In contrast, this compound specifically inhibits the production of phosphatidylinositol 3-phosphate (PI(3)P) by the Vps34 complex, which is crucial for the initiation of autophagy and the regulation of endosomal trafficking.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This assay is fundamental for determining the potency (IC50) and selectivity of inhibitors against purified kinase enzymes.
Protocol:
-
Reagents and Materials: Purified recombinant PI3K isoforms (Vps34, p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), lipid substrate (e.g., phosphatidylinositol for Vps34, PIP2 for Class I), ATP, kinase buffer, inhibitor compounds (this compound, pan-PI3K inhibitors), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a 384-well plate, add the kinase, lipid substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
-
Cellular Western Blot Analysis
This technique is used to assess the on-target effects of inhibitors on the PI3K signaling pathway within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) to approximately 70-80% confluency.
-
Treat cells with this compound, a pan-PI3K inhibitor, or vehicle control (e.g., DMSO) at various concentrations for a specified duration.
-
For Class I PI3K pathway analysis, serum-starve cells and then stimulate with a growth factor (e.g., insulin or EGF) to activate the pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, LC3B, p62).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[8][9]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular environment.
Protocol:
-
Cell Treatment and Lysis:
-
Treat intact cells or cell lysates with the inhibitor or vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated samples and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples to pellet the heat-denatured, aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction) and analyze the amount of the target protein (Vps34 or a p110 isoform) remaining by Western blot or other quantitative methods like mass spectrometry.
-
Inhibitor binding stabilizes the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.[10][11]
-
Off-Target Effects and Toxicity Profile
A significant differentiator between this compound and pan-PI3K inhibitors is their anticipated toxicity profile.
-
This compound: Due to its high selectivity, this compound is expected to have a more favorable toxicity profile with on-target effects primarily related to the modulation of autophagy and endosomal function. However, complete and sustained inhibition of these fundamental processes could lead to cellular stress and potential toxicity, which requires careful investigation in relevant biological systems.[12]
-
Pan-PI3K Inhibitors: The broad inhibition of Class I PI3K isoforms by pan-PI3K inhibitors often leads to a range of on-target toxicities. These can include hyperglycemia (due to inhibition of p110α in the insulin signaling pathway), diarrhea, rash, and mood alterations.[13] These adverse effects have posed challenges in the clinical development of some pan-PI3K inhibitors and have spurred the development of more isoform-selective inhibitors.
Conclusion
This compound and pan-PI3K inhibitors are valuable research tools and potential therapeutics with fundamentally different mechanisms of action and selectivity profiles. This compound offers a highly specific means to investigate the roles of autophagy and endosomal trafficking, with a potentially wider therapeutic window due to its focused target engagement. Pan-PI3K inhibitors, while effective at blocking the oncogenic PI3K/AKT pathway, are often associated with on-target toxicities that can limit their clinical utility. The choice between these inhibitor classes will depend on the specific research question or therapeutic goal, with a clear understanding of their distinct molecular targets and downstream biological consequences. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their studies.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.es [promega.es]
- 7. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Shift Assay [bio-protocol.org]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Vps34 Inhibitors' Effect on Endocytosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Vps34 inhibitors on endocytosis, supported by experimental data and detailed protocols.
Vacuolar protein sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K), plays a pivotal role in intracellular membrane trafficking, including the critical processes of endocytosis and autophagy.[1][2] It catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), a lipid that acts as a docking site for effector proteins on the surface of endosomes.[3][4] This recruitment is essential for the sorting and trafficking of cargo internalized by the cell.[5][6] Given its central role, Vps34 has emerged as a significant target for therapeutic intervention in various diseases, including cancer.[7]
This guide focuses on the comparative effects of potent and selective Vps34 inhibitors on endocytosis. While the specific compound "Vps34-IN-3" was requested, a thorough review of current literature did not yield information on a compound with this designation. It is possible this is a less common alias or a typographical error. Therefore, this guide will focus on the well-characterized inhibitor Vps34-IN-1 and its comparison with other prominent Vps34 inhibitors: SAR405 and PIK-III .
Comparative Analysis of Vps34 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of Vps34-IN-1, SAR405, and PIK-III. It is important to note that the experimental contexts, such as cell lines and specific assays, vary between studies.
| Inhibitor | Target | In Vitro IC50 | Cellular Assay Performance | Cell Line | Reference |
| Vps34-IN-1 | Vps34 | ~25 nM | ~50% loss of endosomal GFP-2xFYVEHrs at 0.1 µM; ~80% loss at 1.0 µM | U2OS | [8][9] |
| SAR405 | Vps34 | 1 nM (in vitro phosphorylation) | IC50 of 27 nM (on-target activity on GFP-FYVE) | HeLa | [3][10] |
| PIK-III | Vps34 | 18 nM | Significant reduction in Transferrin Alexa Fluor 488 uptake at 1 µM | RKO | [11][12] |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the role of Vps34 in the endocytic pathway and the mechanism of action for its inhibitors. Vps34, in complex with other proteins like Vps15, is recruited to early endosomes.[13] There, it generates PI(3)P, which in turn recruits FYVE domain-containing proteins such as Early Endosome Antigen 1 (EEA1).[5][6] EEA1 is crucial for endosome tethering and maturation. Vps34 inhibitors block the kinase activity of Vps34, preventing PI(3)P production and disrupting the downstream endocytic processes.[3][8]
References
- 1. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 2. med.upenn.edu [med.upenn.edu]
- 3. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vps34 Deficiency Reveals the Importance of Endocytosis for Podocyte Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Assays to monitor degradation of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity profile of Vps34-IN-3 compared to other selective Vps34 inhibitors
This guide provides a detailed comparison of the specificity profiles of several key selective Vacuolar Protein Sorting 34 (Vps34) inhibitors, including Vps34-IN1, PIK-III, SAR405, and SB02024. Vps34 is the sole Class III phosphoinositide 3-kinase (PI3K), playing a crucial role in the initiation of autophagy and in endosomal trafficking by producing phosphatidylinositol 3-phosphate (PI(3)P).[1][2] Its unique function makes it an attractive target for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[3] The selectivity of an inhibitor is paramount for its utility as a research tool and for its potential clinical development, ensuring that observed effects are due to the inhibition of the intended target and not off-target activities.
Vps34 Signaling Pathways
Vps34 functions within two main, mutually exclusive protein complexes that dictate its specific cellular role.[3][4] Complex I, which includes ATG14L, is essential for the initiation of autophagy.[3][4] Complex II, containing UVRAG, is involved in endosomal sorting and trafficking.[3][4] Selective inhibitors of Vps34 are designed to target the ATP-binding pocket of the kinase, thereby blocking the production of PI(3)P and affecting these downstream pathways.[3]
Caption: Vps34 signaling in autophagy and endosomal trafficking.
Comparative Specificity Profile
The following tables summarize the inhibitory potency and selectivity of Vps34-IN1, PIK-III, SAR405, and SB02024 against Vps34 and other related kinases. Lower IC50 or Kd values indicate higher potency. High selectivity is characterized by potent inhibition of Vps34 with significantly weaker activity against other kinases, particularly other PI3K isoforms.
Table 1: Potency Against Vps34
| Inhibitor | Type | Potency (IC50 / Kd) | Reference |
| Vps34-IN1 | IC50 | 25 nM | [5] |
| PIK-III | IC50 | 18 nM | [6][7] |
| SAR405 | Kd | 1.5 nM | [8][9] |
| IC50 | 1.2 nM | [10] | |
| SB02024 | IC50 | Data not specified in abstracts | [11][12] |
Table 2: Selectivity Against Other Kinases
| Inhibitor | Off-Target Kinase | Potency (IC50) | Selectivity (Fold vs. Vps34) | Reference |
| Vps34-IN1 | Class I & II PI3Ks | Not significantly inhibited | High | [5] |
| Panel of 140 protein kinases | Not significantly inhibited at 1 µM | High | [13] | |
| PIK-III | PI3Kδ | 1,200 nM | ~67-fold | [7] |
| PI3Kα, β, γ | >10,000 nM | >555-fold | ||
| mTOR | >10,000 nM | >555-fold | [6] | |
| SAR405 | Class I & II PI3Ks | Not active up to 10 µM | >6,667-fold | [14][15] |
| mTOR | Not active up to 10 µM | >6,667-fold | [14][15] | |
| SB02024 | Not specified | Potent and selective inhibitor | Not specified | [11][12] |
Note: Selectivity fold is calculated as (IC50 for Off-Target) / (IC50 for Vps34). A higher value indicates greater selectivity.
From the data, SAR405 emerges as a highly potent and exquisitely selective inhibitor of Vps34, showing negligible activity against other PI3K isoforms and mTOR even at high concentrations.[9][14][15] Vps34-IN1 and PIK-III also demonstrate high selectivity for Vps34 over other kinases, making them valuable tool compounds for studying autophagy.[5][6][13] While SB02024 is described as potent and selective, specific quantitative data for its off-target profile were not available in the reviewed literature.[11][12]
Experimental Protocols
The determination of an inhibitor's specificity profile relies on robust biochemical and cellular assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Vps34 and other kinases.
Objective: To determine the IC50 value of an inhibitor for a specific kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Vps34/Vps15 complex is used as the enzyme source.[16] The substrate, phosphatidylinositol (PI), is prepared as small unilamellar vesicles (SUVs) by dehydrating and rehydrating a lipid mixture, followed by extrusion through a polycarbonate membrane to create uniformly sized liposomes.[16][17]
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing HEPES, NaCl, DTT, and MnCl2.[11][17]
-
Inhibitor Addition: The inhibitor is serially diluted (usually in DMSO) and added to the reaction wells.[11]
-
Kinase Reaction: The reaction is initiated by adding the Vps34/Vps15 enzyme and the PI substrate vesicles to the wells containing the inhibitor.[16] Radiolabeled ATP (32P-γ-ATP) is added to start the phosphorylation reaction.[16][18]
-
Incubation: The reaction is incubated at 30°C for a set period (e.g., 30 minutes).[19]
-
Reaction Termination: The reaction is stopped by adding an acidic solution (e.g., HCl).[16]
-
Lipid Extraction and Separation: The phosphorylated product, PI(3)P, is extracted using a chloroform/methanol phase separation.[16] The lipid-containing organic phase is then spotted onto a thin-layer chromatography (TLC) plate.[16]
-
Detection and Quantification: The TLC plate is developed to separate the lipids. The amount of radiolabeled PI(3)P is quantified using autoradiography or a phosphorimager.[16]
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro Vps34 kinase inhibition assay.
Cellular Autophagy Assay (p62 Degradation)
This assay assesses the functional consequence of Vps34 inhibition in a cellular context by measuring the accumulation of an autophagy substrate.
Objective: To determine the effect of a Vps34 inhibitor on autophagic flux.
Methodology:
-
Cell Culture: A suitable cell line (e.g., DLD1, RKO) is cultured in standard growth medium.[10][20]
-
Compound Treatment: Cells are treated with various concentrations of the Vps34 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).[10][20]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for p62 (also known as SQSTM1). A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody and Imaging: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the p62 band is quantified and normalized to the loading control. An accumulation of p62 in inhibitor-treated cells compared to the control indicates a blockage of autophagy.[10]
Conclusion
The development of highly potent and selective Vps34 inhibitors has been crucial for dissecting the complex roles of this kinase in cellular physiology. Based on available data, SAR405 exhibits a superior profile in terms of both potency and selectivity, making it an exceptional tool for probing Vps34 function with minimal off-target confounding effects.[9][14] Vps34-IN1 and PIK-III are also highly selective and widely used inhibitors that effectively block autophagy.[5][6] The choice of inhibitor for a particular study should be guided by its specific potency and selectivity profile, ensuring the most accurate and interpretable results for researchers in cell biology and drug development.
References
- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR405 | CAS:1523406-39-4 | Selective ATP-competitive inhibitor of Vps34 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti‐tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.lih.lu [researchportal.lih.lu]
- 13. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [bio-protocol.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [en.bio-protocol.org]
- 19. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Vps34-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Vps34-IN-3, a potent and selective Vps34 kinase inhibitor used in laboratory research.
As this compound is intended for research use only, comprehensive safety data may not be publicly available.[1] Therefore, it is crucial to handle this compound with a high degree of caution, adhering to standard laboratory safety protocols. This guide is based on general principles of chemical waste management and information available for similar compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this compound, the handling and safety precautions for similar compounds, such as Vps34-PIK-III, should be considered. Vps34-PIK-III is known to cause skin and eye irritation.[2]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure easy access to an eyewash station and a safety shower.
Step-by-Step Disposal Procedures
The proper disposal of this compound, like any other laboratory chemical, must comply with local, state, and federal regulations. The following steps provide a general guideline for its disposal:
-
Waste Identification and Segregation:
-
Unused or expired this compound solid waste should be collected in a clearly labeled, sealed container.
-
Solutions containing this compound should be collected in a separate, labeled waste container designated for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with incompatible waste streams.
-
Contaminated materials, such as pipette tips, tubes, and gloves, should be collected in a designated solid chemical waste container.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
-
-
Waste Disposal:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
-
Experimental Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research setting.
References
Comprehensive Safety and Handling Guide for Vps34-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential safety and logistical information for the potent and selective VPS34 kinase inhibitor, Vps34-IN-3. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles and extrapolates safety protocols based on information for closely related Vps34 inhibitors, such as Vps34-IN-1 and PIK-III (Vps34-IN2), to ensure the highest safety standards are met.
This compound is a chemical used in research settings and has not been fully validated for medical applications[1]. As with any laboratory chemical, it should be handled with care and in accordance with good industrial hygiene and safety practices[2].
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the specific PPE required for handling any chemical[3]. Based on the hazard information available for similar Vps34 inhibitors, which indicates the potential for skin and eye irritation, the following PPE is recommended as a minimum requirement when handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) meeting ASTM D6978 standard. | To prevent skin contact and irritation[4][5]. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes of the chemical that can cause serious eye irritation[4][5]. |
| Body Protection | A long-sleeved, impermeable lab coat that closes in the back, with closed cuffs. | To protect skin and clothing from contamination[3][6]. |
| Respiratory Protection | Use in a well-ventilated area. If aerosols may be generated, an elastomeric half-mask with appropriate cartridges may be necessary. | To prevent inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe shoes. HAZ-MAT boots are recommended if there is a risk of a large spill[5]. | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Personnel unpacking the shipment should wear chemotherapy-grade gloves[6].
-
Store the compound in accordance with the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from strong oxidizing agents[2]. The product data sheet for this compound specifies storing it under the recommended conditions in the Certificate of Analysis[1].
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.
-
Consult solubility information provided by the supplier. For example, a similar compound, VPS34-IN1, is soluble in DMSO[7].
-
Use appropriate labware and ensure all equipment is clean and dry before use.
3. Experimental Use:
-
Wear the full complement of recommended PPE at all times.
-
Handle the compound and any solutions with care to avoid splashes and aerosol generation.
-
Clearly label all containers with the compound name, concentration, and date.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
If safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Clean the contaminated area thoroughly, observing environmental regulations[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, should be considered hazardous chemical waste.
-
Collection: Collect all waste in clearly labeled, sealed containers appropriate for chemical waste.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. na.bhs1.com [na.bhs1.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
